molecular formula C10H17ClN2O2 B13718780 1,2-Diamino-4,5-ethoxybenzene, Hydrochloride CAS No. 1246814-97-0

1,2-Diamino-4,5-ethoxybenzene, Hydrochloride

Cat. No.: B13718780
CAS No.: 1246814-97-0
M. Wt: 232.71 g/mol
InChI Key: NYPGQQZCKYFWSO-UHFFFAOYSA-N
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Description

1,2-Diamino-4,5-ethoxybenzene, Hydrochloride is a useful research compound. Its molecular formula is C10H17ClN2O2 and its molecular weight is 232.71 g/mol. The purity is usually 95%.
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Properties

CAS No.

1246814-97-0

Molecular Formula

C10H17ClN2O2

Molecular Weight

232.71 g/mol

IUPAC Name

4,5-diethoxybenzene-1,2-diamine;hydrochloride

InChI

InChI=1S/C10H16N2O2.ClH/c1-3-13-9-5-7(11)8(12)6-10(9)14-4-2;/h5-6H,3-4,11-12H2,1-2H3;1H

InChI Key

NYPGQQZCKYFWSO-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C(=C1)N)N)OCC.Cl

Origin of Product

United States

Foundational & Exploratory

The Chemical Structure and Analytical Utility of 1,2-Diamino-4,5-ethoxybenzene Hydrochloride: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of trace-level chromatographic analysis, the accurate quantification of reactive carbonyls—such as aldehydes and α -keto acids—remains a persistent challenge due to their lack of native chromophores or fluorophores. To overcome this, ortho-phenylenediamine derivatives are employed as highly specific fluorogenic tagging agents.

Commercially cataloged as 1,2-Diamino-4,5-ethoxybenzene hydrochloride [1], this reagent's precise IUPAC-aligned identity is 4,5-Diethoxy-1,2-benzenediamine hydrochloride . This whitepaper dissects the structural causality behind its exceptional fluorescence quantum yield, details its reaction mechanism, and provides a self-validating experimental protocol for High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD).

Chemical Identity and Structural Elucidation

Understanding the efficacy of 1,2-Diamino-4,5-ethoxybenzene hydrochloride requires a deep dive into its molecular architecture.

  • Chemical Name: 4,5-Diethoxy-1,2-benzenediamine hydrochloride

  • CAS Registry Number: 86723-14-0 (Free base)

  • Molecular Formula: C10​H16​N2​O2​⋅HCl

  • Molecular Weight: 232.71 g/mol [2]

Causality of Structural Features:
  • The Ortho-Diamine Core: The spatial proximity of the two primary amine groups is the functional engine of the molecule. It provides the dual nucleophilic centers required to capture a single carbonyl carbon and subsequently cyclize, forming a rigid five-membered imidazoline ring.

  • The 4,5-Diethoxy Substituents (EDGs): The ethoxy groups are powerful electron-donating groups. By pushing electron density into the aromatic π -system via resonance, they significantly lower the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This structural modification drastically amplifies the fluorescence quantum yield of the final product compared to unsubstituted benzenediamines.

  • The Hydrochloride Salt Form: The free base of electron-rich phenylenediamines is notoriously unstable, rapidly undergoing auto-oxidation in ambient air to form dark, degraded polymeric mixtures. By formulating the reagent as an HCl salt, the amines are protonated ( NH3+​ ), neutralizing their nucleophilicity and shielding them from oxidative degradation during storage.

Mechanistic Chemistry: The Fluorogenic Derivatization Pathway

The reagent itself is non-fluorescent. Fluorescence is only triggered upon a successful, multi-step covalent reaction with an aldehyde, making it a highly specific probe.

The Reaction Cascade:

  • Nucleophilic Attack: One of the primary amines attacks the electrophilic carbonyl carbon of the target aldehyde, dehydrating to form a Schiff base (imine).

  • Intramolecular Cyclization: The adjacent ortho-amine attacks the newly formed imine carbon, closing the ring to form an imidazoline intermediate.

  • Oxidation: Driven by the thermodynamic stability of aromaticity, the imidazoline undergoes spontaneous oxidation (often facilitated by trace dissolved oxygen) to yield a fully conjugated, rigid benzimidazole derivative. This rigidity restricts non-radiative vibrational decay, forcing the molecule to release absorbed energy as intense fluorescence.

ReactionMechanism A 1,2-Diamino-4,5- ethoxybenzene (Reagent) C Schiff Base Intermediate A->C Nucleophilic Attack B Aldehyde (Analyte) B->C Condensation D Imidazoline Intermediate C->D Cyclization E Fluorescent Benzimidazole D->E Oxidation (-2H)

Reaction mechanism of 1,2-diamino-4,5-ethoxybenzene with aldehydes to form benzimidazoles.

Self-Validating Experimental Protocol: HPLC-FLD Workflow

To ensure scientific integrity and reproducibility, the following protocol is designed as a self-validating system. It incorporates chemical safeguards to prevent false positives generated by reagent auto-oxidation.

Reagents Required
  • 1,2-Diamino-4,5-ethoxybenzene hydrochloride (Reagent)

  • 0.1 M Hydrochloric Acid (HCl)

  • Sodium sulfite ( Na2​SO3​ ) or 2-mercaptoethanol (Antioxidant)

  • HPLC-grade Acetonitrile and Water

Step-by-Step Methodology
  • Reagent Preparation (The Safeguard): Dissolve 5.0 mg of the reagent in 1.0 mL of 0.1 M HCl containing 1% (w/v) sodium sulfite.

    • Expert Insight: The inclusion of a sacrificial antioxidant is critical. Without it, the diamine core is susceptible to auto-oxidation by dissolved oxygen, generating quinoxaline artifacts that co-elute and produce baseline noise. The acidic pH maintains the protonated state until the reaction is forced.

  • Sample Mixing: In a dark amber vial, combine 50 µL of the biological or pharmaceutical sample (containing target aldehydes) with 50 µL of the prepared reagent solution.

  • Derivatization (Kinetic Driver): Cap the vial and incubate in a heating block at 60°C for 40 minutes.

    • Expert Insight: The elevated temperature provides the activation energy required to drive the cyclization step to completion. Conducting this in the dark prevents photochemical degradation of the nascent fluorophore.

  • Reaction Quenching: Immediately transfer the vial to an ice-water bath for 5 minutes to halt the reaction kinetics.

  • HPLC-FLD Analysis: Inject 10 µL of the quenched mixture onto a C18 reverse-phase column. Elute using an isocratic or gradient mobile phase (e.g., Water/Acetonitrile). Monitor fluorescence at Excitation: ~305 nm / Emission: ~400 nm .

Workflow Step1 1. Reagent Preparation Dissolve in 0.1M HCl + Antioxidant Step2 2. Sample Mixing Combine 50µL Reagent + 50µL Sample Step1->Step2 Step3 3. Derivatization Incubate at 60°C for 40 mins (Dark) Step2->Step3 Step4 4. Reaction Quenching Cool in ice bath to halt reaction Step3->Step4 Step5 5. HPLC-FLD Analysis Ex: 305 nm | Em: 400 nm Step4->Step5

Step-by-step HPLC-FLD workflow for aldehyde derivatization and detection.

Comparative Analysis of Ortho-Diamine Reagents

Selecting the correct ortho-diamine reagent depends heavily on the analyte's polarity and the required detection limits. The diethoxy variant (DEB) offers unique lipophilic advantages over its methoxy (DDB) and methylenedioxy (DMB) counterparts.

ReagentSubstituent GroupExcitation (nm)Emission (nm)Lipophilicity (LogP Impact)Primary Analytical Target
DMB Methylenedioxy373448Low α -keto acids (e.g., Sialic acids)
DDB Dimethoxy302395MediumAromatic aldehydes
DEB (Subject)Diethoxy~305~400HighSmall polar aliphatic & aromatic aldehydes

Data Summary: The extended alkyl chains of the diethoxy groups in DEB increase the overall lipophilicity of the resulting benzimidazole. This is highly advantageous when analyzing very small, highly polar aliphatic aldehydes (like formaldehyde or acetaldehyde), as it significantly improves their retention and resolution on standard C18 reverse-phase columns.

Applications in Drug Development

In pharmaceutical development, 1,2-Diamino-4,5-ethoxybenzene hydrochloride is deployed for critical quality and safety assays:

  • Lipid Peroxidation Monitoring: It is used to quantify malondialdehyde (MDA) and hexanal in plasma, serving as primary biomarkers for oxidative stress in preclinical toxicology models.

  • Pharmaceutical Impurity Profiling: Regulatory bodies require strict control of reactive aldehydes in drug excipients (e.g., PEG, polysorbates). This reagent allows for the sub-part-per-million (ppm) quantification of these impurities, ensuring they do not form immunogenic adducts with Active Pharmaceutical Ingredients (APIs).

References

  • National Center for Biotechnology Information (NCBI). "4,5-Diethoxy-1,2-benzenediamine". PubChem Compound Database, CID 14578599. Available at:[Link]

An In-Depth Technical Guide to the Physical Properties of 4,5-Diethoxy-1,2-phenylenediamine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Potentially Valuable Synthetic Building Block

4,5-Diethoxy-1,2-phenylenediamine hydrochloride is an aromatic diamine that, while not extensively documented, holds significant potential as a versatile intermediate in organic synthesis. Its structural similarity to more common reagents like the 4,5-dimethoxy and 4,5-methylenedioxy analogs suggests its utility in the construction of a variety of heterocyclic systems, including benzimidazoles, quinoxalines, and other fused-ring structures of interest in medicinal chemistry and materials science. The presence of two nucleophilic amino groups ortho to each other provides a reactive handle for cyclization reactions, while the diethoxy substituents on the benzene ring can modulate the electronic properties and solubility of the resulting derivatives. This guide aims to provide a comprehensive overview of the anticipated physical properties of this compound, offering a valuable resource for researchers considering its use in novel synthetic endeavors.

Physicochemical and Spectroscopic Profile

The physical and spectroscopic properties of 4,5-diethoxy-1,2-phenylenediamine hydrochloride are crucial for its handling, characterization, and application in synthesis. The following table summarizes these key parameters, with values largely extrapolated from its dimethoxy analog.

PropertyEstimated ValueComments
Molecular Formula C10H17ClN2O2
Molecular Weight 232.71 g/mol Calculated
Appearance Off-white to light brown crystalline solidBased on analogs
Melting Point >200 °C (with decomposition)Estimated based on the melting points of related phenylenediamine hydrochlorides.
Solubility Soluble in water, methanol, and DMSO. Sparingly soluble in cold ethanol. Insoluble in non-polar organic solvents.The hydrochloride salt form significantly enhances aqueous solubility.
pKa ~3-4 (for the anilinium ions)Estimated based on the electronic effect of the ethoxy groups.

Spectroscopic Data (Predicted)

  • 1H NMR (DMSO-d6, 400 MHz):

    • δ 7.0-7.2 (br s, 6H, -NH3+)

    • δ 6.85 (s, 2H, Ar-H)

    • δ 4.05 (q, J = 7.0 Hz, 4H, -OCH2CH3)

    • δ 1.35 (t, J = 7.0 Hz, 6H, -OCH2CH3)

  • 13C NMR (DMSO-d6, 100 MHz):

    • δ 148.5 (Ar-C-O)

    • δ 135.0 (Ar-C-NH3+)

    • δ 105.0 (Ar-C-H)

    • δ 64.5 (-OCH2CH3)

    • δ 15.0 (-OCH2CH3)

  • Infrared (IR) Spectroscopy (KBr, cm-1):

    • 3400-2800 (br, N-H and C-H stretching)

    • 1620 (s, N-H bending)

    • 1520 (s, C=C aromatic stretching)

    • 1250 (s, C-O stretching)

Proposed Synthetic Route and Experimental Protocol

The synthesis of 4,5-diethoxy-1,2-phenylenediamine hydrochloride can be logically approached from commercially available starting materials. A plausible and efficient route involves the dinitration of 1,2-diethoxybenzene, followed by the reduction of the dinitro intermediate.

Synthesis_Workflow A 1,2-Diethoxybenzene B 1,2-Diethoxy-4,5-dinitrobenzene A->B HNO3 / H2SO4 C 4,5-Diethoxy-1,2-phenylenediamine B->C Reduction (e.g., H2/Pd-C or SnCl2/HCl) D 4,5-Diethoxy-1,2-phenylenediamine hydrochloride C->D HCl in Ethanol

Figure 1. Proposed synthetic workflow for 4,5-diethoxy-1,2-phenylenediamine hydrochloride.

Step-by-Step Experimental Protocol:

Step 1: Synthesis of 1,2-Diethoxy-4,5-dinitrobenzene

  • To a stirred and cooled (0-5 °C) mixture of concentrated sulfuric acid (50 mL) and fuming nitric acid (30 mL), slowly add 1,2-diethoxybenzene (10 g, 0.06 mol) dropwise, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, continue stirring at 0-5 °C for 1 hour, then allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Carefully pour the reaction mixture onto crushed ice (200 g).

  • Collect the resulting yellow precipitate by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol.

  • Recrystallize the crude product from ethanol to yield pure 1,2-diethoxy-4,5-dinitrobenzene.

Step 2: Synthesis of 4,5-Diethoxy-1,2-phenylenediamine

  • In a round-bottom flask, dissolve the synthesized 1,2-diethoxy-4,5-dinitrobenzene (5 g, 0.019 mol) in ethanol (100 mL).

  • Add a catalytic amount of 10% Palladium on activated carbon (Pd/C) (approximately 0.5 g).

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude 4,5-diethoxy-1,2-phenylenediamine as an oil or a low-melting solid. Due to its sensitivity to air, it is advisable to proceed to the next step without extensive purification.

Step 3: Formation of 4,5-Diethoxy-1,2-phenylenediamine Hydrochloride

  • Dissolve the crude 4,5-diethoxy-1,2-phenylenediamine in a minimal amount of ethanol.

  • Cool the solution in an ice bath and slowly add a solution of concentrated hydrochloric acid in ethanol with stirring.

  • A precipitate of the hydrochloride salt should form.

  • Collect the precipitate by vacuum filtration, wash with a small amount of cold ethanol, and then with diethyl ether.

  • Dry the product under vacuum to obtain 4,5-diethoxy-1,2-phenylenediamine hydrochloride.

Structural Elucidation Workflow

The definitive identification of the synthesized 4,5-diethoxy-1,2-phenylenediamine hydrochloride would rely on a combination of spectroscopic techniques.

Characterization_Workflow Start Synthesized Product NMR 1H and 13C NMR Spectroscopy Start->NMR Confirm proton and carbon environments IR FT-IR Spectroscopy Start->IR Identify functional groups (N-H, C-O, etc.) MS Mass Spectrometry Start->MS Determine molecular weight EA Elemental Analysis Start->EA Verify elemental composition Confirmation Structural Confirmation NMR->Confirmation IR->Confirmation MS->Confirmation EA->Confirmation

Figure 2. Logical workflow for the structural characterization of the target compound.

Safety and Handling

Aromatic amines and their salts should be handled with care as they can be toxic and may cause skin and eye irritation.[1][2][3]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place to prevent degradation.

Conclusion

While direct experimental data for 4,5-diethoxy-1,2-phenylenediamine hydrochloride is limited, this guide provides a robust framework for its synthesis, characterization, and handling based on established chemical principles and data from closely related analogs. The proposed synthetic route is practical, and the predicted spectroscopic data offer a reliable reference for researchers. As a versatile building block, this compound presents an opportunity for the development of novel molecules with potential applications in various fields of chemical research. Experimental verification of the data presented herein is strongly encouraged.

Sources

Role of 1,2-Diamino-4,5-ethoxybenzene in heterocyclic chemistry

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide on the Role of 1,2-Diamino-4,5-diethoxybenzene in Heterocyclic Chemistry

Abstract

Electron-rich ortho-phenylenediamines are cornerstone reagents in synthetic organic chemistry, serving as highly versatile precursors for a vast array of heterocyclic scaffolds. Among these, 1,2-diamino-4,5-diethoxybenzene and its close analogue, 1,2-diamino-4,5-dimethoxybenzene, stand out due to the activating and directing effects of their alkoxy substituents. These diamines are fundamental building blocks for constructing fused heterocyclic systems such as benzimidazoles, quinoxalines, and phenazines, which form the core of numerous pharmaceuticals, functional materials, and analytical probes. This guide provides an in-depth exploration of the synthesis and reactivity of these diamines, focusing on the mechanistic rationale behind their application in forming key heterocyclic systems. We will present field-proven experimental protocols, comparative data, and logical workflows to equip researchers, scientists, and drug development professionals with a comprehensive understanding of this reagent's pivotal role.

Introduction: The Strategic Value of 4,5-Dialkoxy-1,2-phenylenediamines

The synthetic utility of 1,2-diamino-4,5-diethoxybenzene stems from the unique arrangement of its functional groups: two nucleophilic amino groups positioned vicinally on an electron-rich aromatic ring. This configuration is primed for cyclocondensation reactions with a wide range of electrophilic partners. The two ethoxy groups at the 4- and 5-positions significantly increase the electron density of the benzene ring through a +M (mesomeric) effect, which enhances the nucleophilicity of the amino groups and influences the electronic properties of the resulting heterocyclic products.

Due to a greater abundance of published data for its methoxy counterpart, this guide will primarily use 1,2-diamino-4,5-dimethoxybenzene (DDB) as the exemplar. The reaction principles, mechanisms, and synthetic strategies discussed are directly transferable to 1,2-diamino-4,5-diethoxybenzene, with minor expected variations in solubility, reaction kinetics, and the lipophilicity of the final products.

Key Precursor Properties:

Property1,2-Diamino-4,5-dimethoxybenzene
Synonyms 4,5-Dimethoxy-o-phenylenediamine, DDB
CAS Number 27841-33-4[1][2]
Molecular Formula C₈H₁₂N₂O₂[1][2]
Molecular Weight 168.19 g/mol [1][2]
Appearance Brown to black solid[2]

The dihydrochloride salt (CAS 131076-14-7) is also commonly used, offering improved stability and solubility in certain solvent systems.[3][4][5]

Synthesis of the Diamine Precursor

The most reliable and scalable route to 4,5-dialkoxy-1,2-phenylenediamines involves the reduction of the corresponding 4,5-dialkoxy-1,2-dinitrobenzene. This dinitro intermediate is readily accessible via the nitration of 1,2-dialkoxybenzene. The subsequent reduction is typically achieved through catalytic hydrogenation.

Workflow for Precursor Synthesis

Start 1,2-Diethoxybenzene (or 1,2-Dimethoxybenzene) Step1 Nitration (e.g., HNO₃/H₂SO₄) Start->Step1 Intermediate 1,2-Dialkoxy-4,5-dinitrobenzene Step1->Intermediate Step2 Reduction (e.g., H₂, Pd/C) Intermediate->Step2 Product 1,2-Diamino-4,5-dialkoxybenzene Step2->Product

Caption: General synthetic workflow for preparing the diamine precursor.

Experimental Protocol: Synthesis of 4,5-Dimethoxy-1,2-phenylenediamine[2]
  • Step 1: Dissolution. 1,2-Dimethoxy-4,5-dinitrobenzene (5 g, 21.9 mmol) is dissolved in methanol (147 mL) in a flask suitable for hydrogenation.

  • Step 2: Catalyst Addition. 10% Palladium on carbon (Pd/C) catalyst (639 mg) is carefully added to the solution.

    • Scientific Rationale: Palladium on carbon is a highly efficient and widely used heterogeneous catalyst for the reduction of nitro groups to amines. It offers high activity, good selectivity, and ease of removal (filtration) from the reaction mixture.

  • Step 3: Hydrogenation. The reaction vessel is purged with hydrogen gas and the mixture is stirred vigorously for 6 hours at room temperature under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator).

  • Step 4: Work-up. Upon reaction completion (monitored by TLC), the catalyst is removed by filtration through a pad of diatomaceous earth (Celite).

  • Step 5: Isolation. The filtrate is concentrated under reduced pressure to yield 4,5-dimethoxy-1,2-phenylenediamine, which is often pure enough for direct use in subsequent steps.

Application I: Synthesis of Biologically Active Benzimidazoles

The reaction of o-phenylenediamines with aldehydes or carboxylic acids is a cornerstone of heterocyclic synthesis, yielding the benzimidazole scaffold. This moiety is present in numerous FDA-approved drugs. The reaction proceeds via a cyclocondensation, where the diamine reacts with a single carbon electrophile.

General Mechanism: Benzimidazole Formation

cluster_0 Reaction Pathway Diamine 4,5-Dialkoxy- 1,2-phenylenediamine Condensation Condensation & Schiff Base Formation Diamine->Condensation Aldehyde Aldehyde (R-CHO) Aldehyde->Condensation Intermediate Dihydrobenzimidazole Intermediate Condensation->Intermediate Oxidation Oxidation (often spontaneous or induced) Intermediate->Oxidation Product 2-Substituted-5,6-dialkoxy- benzimidazole Oxidation->Product

Caption: Logical steps for the synthesis of benzimidazoles.

Experimental Protocol: Microwave-Assisted Synthesis of 1,2-Disubstituted Benzimidazoles[6]

This protocol highlights a modern, efficient "green chemistry" approach.

  • Step 1: Reagent Mixing. In a microwave-safe glass vial, combine N-substituted-o-phenylenediamine (1 mmol), the desired aldehyde (1 mmol), and a catalytic amount of Erbium triflate (Er(OTf)₃, 1% mol).

    • Scientific Rationale: Er(OTf)₃ is a mild, water-tolerant Lewis acid catalyst that activates the aldehyde carbonyl group towards nucleophilic attack by the diamine. Microwave irradiation dramatically accelerates the reaction rate, reducing reaction times from hours to minutes.[6]

  • Step 2: Microwave Irradiation. The reaction mixture is irradiated in a microwave reactor at a fixed temperature (e.g., 60 °C) for 5-10 minutes.

  • Step 3: Monitoring. The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Step 4: Isolation. After completion, the crude product is purified. For larger scale reactions, a simple workup involving water addition and extraction with an organic solvent like ethyl acetate is effective.[6]

Data Summary: Benzimidazole Synthesis
Reactant 1Reactant 2Catalyst/ConditionsYieldReference
o-phenylenediamineBenzaldehydeEr(OTf)₃, Microwave, 60°C, 5 min99%[6]
o-phenylenediamine4-ChlorobenzaldehydeEr(OTf)₃, Microwave, 60°C, 5 min98%[6]
o-phenylenediamineAromatic AcidsNH₄Cl, 80-90°C, 2hGood[7]
o-phenylenediamineAldehydesH₂O₂, HCl, MeCN, RTExcellent[8]

Application II: Synthesis of Quinoxalines

The condensation of o-phenylenediamines with 1,2-dicarbonyl compounds, known as the Hinsberg quinoxaline synthesis, is the most direct and widely used method for preparing quinoxalines.[9][10] This reaction is highly efficient and forms the six-membered pyrazine ring fused to the benzene core.

General Mechanism: Quinoxaline Formation

cluster_1 Reaction Pathway Diamine 4,5-Dialkoxy- 1,2-phenylenediamine Cyclocondensation Double Cyclocondensation Diamine->Cyclocondensation Diketone 1,2-Dicarbonyl Compound (R-CO-CO-R') Diketone->Cyclocondensation Intermediate Tetrahydroquinoxaline Intermediate Cyclocondensation->Intermediate Dehydration Aromatization via Dehydration Intermediate->Dehydration Product 2,3-Disubstituted-6,7-dialkoxy- quinoxaline Dehydration->Product

Caption: The classical Hinsberg synthesis pathway for quinoxalines.

Experimental Protocol: Green Synthesis of Quinoxaline Derivatives[11]
  • Step 1: Reactant Preparation. In a round-bottom flask, dissolve the aryl 1,2-diamine (1 mmol) and the 1,2-dicarbonyl compound (1 mmol) in methanol (MeOH).

    • Scientific Rationale: This method exemplifies a green chemistry approach by using a relatively benign solvent (methanol) and proceeding at room temperature without the need for a strong acid or metal catalyst, which simplifies purification and reduces waste.[11][12]

  • Step 2: Reaction. Stir the mixture at room temperature.

  • Step 3: Monitoring and Isolation. The reaction is monitored by TLC. Upon completion, the product often precipitates directly from the reaction mixture and can be isolated by simple filtration. If it remains in solution, the solvent is evaporated, and the residue is recrystallized.

Data Summary: Quinoxaline Synthesis Conditions
DiamineDicarbonylCatalyst/Solvent/TempYieldReference
o-phenylenediamineBenzilGlycerol/Water, 90°C85–91%[9][13]
o-phenylenediamineBenzilZinc triflate, CH₃CN, RT85–91%[9][13]
o-phenylenediamineBenzilMeOH, RTHigh[11]
o-phenylenediamineHydroxyl ketoneI₂, DMSO, RT80–90%[9][13]

Application III: Synthesis of Fluorescent Phenazines

Phenazines are formed via the oxidative condensation of o-phenylenediamines. The reaction can be a self-condensation of two identical molecules or a cross-condensation of two different diamines. The resulting 2,3-diaminophenazine core is often highly fluorescent and serves as a valuable building block for advanced materials.

General Mechanism: Phenazine Formation

cluster_2 Reaction Pathway Diamine1 1,2-Phenylenediamine (Molecule 1) Coupling Oxidative Coupling & Cyclization Diamine1->Coupling Diamine2 1,2-Phenylenediamine (Molecule 2) Diamine2->Coupling Oxidation Oxidizing Agent (e.g., FeCl₃, Air, Enzyme) Oxidation->Coupling Product 2,3-Diaminophenazine Coupling->Product

Caption: Oxidative dimerization pathway to form diaminophenazines.

Experimental Protocol: Synthesis of 2,3-Diaminophenazine[14][15][16]
  • Step 1: Solution Preparation. Prepare a 0.02 M aqueous solution of o-phenylenediamine (30 mL).

  • Step 2: Oxidant Addition. While stirring vigorously at ambient temperature, rapidly add 6 mL of a 0.08 M aqueous solution of ferric chloride (FeCl₃). A distinct color change from purple-black to reddish-brown is observed.

    • Scientific Rationale: Ferric chloride acts as an effective and inexpensive oxidizing agent, facilitating the intermolecular C-N bond formations required for dimerization and subsequent cyclization to the phenazine core. The reaction proceeds through radical or radical cation intermediates.

  • Step 3: Reaction. Continue stirring for 5 hours at ambient temperature. A precipitate will form over time.

  • Step 4: Isolation and Purification. Collect the solid precipitate by centrifugation or filtration. Wash the solid thoroughly with deionized water to remove inorganic salts. The product can be further purified by sublimation to obtain high-purity crystals.[14]

Trustworthiness & Field Insight: Suppressing Side Reactions

In aqueous oxidations of substituted o-phenylenediamines, undesired hydroxylation byproducts can form. A validated method to suppress this involves the addition of a stoichiometric amount of acetone.[15][16] The acetone reversibly reacts with the diamine to form a dihydro-benzo-imidazole intermediate. This protected form is less susceptible to hydroxylation during the oxidative condensation. The protecting group is then hydrolyzed under reductive conditions to yield the desired diaminophenazine.[16]

Conclusion and Future Perspectives

1,2-Diamino-4,5-diethoxybenzene and its dimethoxy analogue are undeniably powerful and versatile building blocks in heterocyclic chemistry. Their intrinsic reactivity allows for the straightforward and efficient synthesis of benzimidazoles, quinoxalines, and phenazines. These core structures are of immense interest to the pharmaceutical industry for their broad range of biological activities and to materials scientists for their unique photophysical properties.[9][10][17] As synthetic methodologies continue to advance, particularly towards greener and more atom-economical processes, the strategic importance of these electron-rich diamines in the rapid generation of molecular diversity for drug discovery and materials science will only continue to grow.

References

  • Title: 1,2-Diamino-4,5-dimethoxybenzene | C8H12N2O2 | CID 152939 Source: PubChem URL: [Link]

  • Title: Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines Source: MDPI URL: [Link]

  • Title: Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives Source: PMC (National Center for Biotechnology Information) URL: [Link]

  • Title: Novel Class of Benzimidazoles: Synthesis, Characterization and Pharmaceutical Evaluation Source: MDPI URL: [Link]

  • Title: Synthetic route of 1,2‐diamino‐4,5‐dimethoxybenzene. Source: ResearchGate URL: [Link]

  • Title: Synthesis of quinoxaline derivatives using different diketo and diamines Source: ResearchGate URL: [Link]

  • Title: Methods of Preparation of Quinoxalines Source: Encyclopedia MDPI URL: [Link]

  • Title: Synthesis of benzimidazoles Source: Organic Chemistry Portal URL: [Link]

  • Title: Preparation of Halogenated Fluorescent Diaminophenazine Building Blocks Source: OSTI.GOV URL: [Link]

  • Title: The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation Source: PMC (National Center for Biotechnology Information) URL: [Link]

  • Title: ONE POT SYNTHESIS OF SUBSTITUTED BENZIMIDAZOLE DERIVATIVES AND THEIR CHARCTERIZATION Source: RASĀYAN Journal of Chemistry URL: [Link]

  • Title: Recent achievements in the synthesis of benzimidazole derivatives Source: Semantic Scholar URL: [Link]

  • Title: Preparation of Halogenated Fluorescent Diaminophenazine Building Blocks Source: PubMed URL: [Link]

  • Title: Could anyone help me in the synthesis of 2,3-diaminophenazine? Source: ResearchGate URL: [Link]

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The Chemistry of Diaminobenzenes: A Technical Guide to Free Base vs. Hydrochloride Salt Forms

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Diaminobenzenes (phenylenediamines) are foundational building blocks in organic synthesis, materials science, and pharmaceutical development. A critical decision in any workflow involving these compounds is the selection between the free base and the hydrochloride salt forms. This whitepaper provides an in-depth mechanistic analysis of how protonation alters the thermodynamic stability, solubility, and reactivity of diaminobenzenes. By understanding the causality behind these physicochemical shifts, researchers can implement self-validating protocols to purify degraded stocks, optimize reaction yields, and improve drug formulation profiles.

Thermodynamic Stability and the Lone Pair Dilemma

The fundamental divergence in behavior between the free base and the salt form is rooted in electron availability. In the free base form, the nitrogen atoms of the amino groups possess unshared lone pairs of electrons. These lone pairs are highly nucleophilic and thermodynamically prone to single-electron transfer (SET) when exposed to molecular oxygen, heat, or photo-irradiation. This initiates a radical cascade, oxidizing the free base into highly reactive quinone diimines (1)[1]. These intermediates rapidly polymerize into dark, insoluble polyaniline-like aggregates, which is why free base stocks often turn black over time (2)[2].

Conversely, converting the free base into a hydrochloride salt (e.g., dihydrochloride) protonates the amine groups to form −NH3+​ . This covalent sequestration of the lone pair electrons drastically increases the oxidation potential of the molecule. By tying up the electrons, the oxidative degradation pathway is effectively blocked, rendering the compound highly stable for long-term storage (3)[3].

OxidationMechanism cluster_0 Free Base Pathway (Oxidative Degradation) cluster_1 Hydrochloride Salt Pathway (Stabilization) FB Free Base (Nucleophilic) Ox O2 / Light FB->Ox Electron Transfer Quin Quinone Diimine (Reactive) Ox->Quin -H+ Poly Polyanilines (Dark Impurities) Quin->Poly Polymerization HCl HCl Salt (Protonated) Stable Oxidation Blocked (Stable Solid) HCl->Stable Lone Pairs Tied Up

Figure 1: Mechanistic divergence: Oxidation of free base vs. stabilization via protonation.

Quantitative Physicochemical Divergence

The structural differences between the two forms manifest in drastically different macroscopic properties. Table 1 summarizes these distinctions using 1,4-Diaminobenzene (p-Phenylenediamine) as a representative model.

Table 1: Physicochemical Comparison of 1,4-Diaminobenzene Forms

PropertyFree Base (PPD)Dihydrochloride Salt (PPD·2HCl)Causality / Mechanistic Rationale
Appearance White solid (rapidly darkens in air)White to off-white crystalsOxidation of the unprotonated free base forms colored polyaniline polymers.
Aqueous Solubility Low≥ 100 g/L at 20°CIon-dipole interactions in the salt form easily overcome the crystal lattice energy (4)[4].
Melting Point ~140 °C> 200 °C (decomposes)The strong ionic lattice in the salt form requires significantly more thermal energy to disrupt.
Stability Unstable to light, heat, and O2​ Highly stable under ambient conditionsProtonation of amine lone pairs prevents single-electron transfer to oxygen.
pKa ~6.2 (conjugate acid)N/A (already protonated)Dictates the pH required for successful extraction during free-basing protocols.

Self-Validating Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems, meaning the success of the chemical transformation can be visually or chemically confirmed at specific checkpoints.

Protocol A: Reductive Purification of Degraded Free Base

Over time, free base diaminobenzenes degrade into a dark, impure mixture. Distillation is often impractical due to high boiling points and thermal decomposition. This protocol utilizes a chemical reduction and adsorption strategy (5)[5].

  • Acidic Solubilization: Suspend the impure, darkened free base in distilled water. Slowly add concentrated HCl until the solid dissolves.

    • Causality: This converts the free base and early-stage oxidation products into soluble hydrochloride salts, leaving highly polymerized impurities suspended.

  • Reductive Adsorption: Add 5% w/w sodium dithionite ( Na2​S2​O4​ ) and 10% w/w activated carbon (e.g., Norit) to the acidic solution. Stir vigorously for 30 minutes at room temperature.

    • Causality: Sodium dithionite acts as a powerful reducing agent, converting reactive quinone diimines back to the target diamine. Activated carbon adsorbs the high-molecular-weight polyaniline polymers that cannot be chemically reduced (2)[2].

  • Filtration: Filter the dark suspension through a tightly packed pad of Celite in a Büchner funnel.

    • Causality: Celite prevents ultra-fine carbon particles from passing through the filter paper, which would otherwise contaminate the final product.

  • Validation Checkpoint: The resulting filtrate must be optically clear and completely colorless. If a pink or brown tint remains, the reduction/adsorption was incomplete, and Step 2 must be repeated.

  • Crystallization: Concentrate the filtrate under vacuum and cool to 4°C to crystallize the pure diaminobenzene dihydrochloride salt.

Protocol B: In Situ Generation of Free Base from Dihydrochloride

Because the free base is highly unstable, the best practice for coupling reactions is to store the compound as a dihydrochloride salt and generate the free base in situ immediately prior to use (6)[6].

  • Dissolution: Dissolve the pure dihydrochloride salt in degassed aqueous methanol.

    • Causality: Degassing the solvent removes dissolved oxygen, eliminating the primary oxidative stressor before the vulnerable free base is generated.

  • Controlled Basification: Add 1.1 to 2.0 equivalents of aqueous potassium bicarbonate ( KHCO3​ ).

    • Causality: A mild base neutralizes the HCl to precipitate the free base without creating a highly alkaline environment (pH > 10) that would aggressively accelerate autoxidation.

  • Rapid Extraction: Immediately dilute with water and extract the mixture with an organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous Na2​SO4​ .

    • Causality: Partitioning the free base into the organic layer isolates it from aqueous oxidative pathways and prepares it for anhydrous coupling reactions.

  • Validation Checkpoint: The organic layer should remain pale or colorless. It must be used immediately in the subsequent synthetic step.

ExperimentalWorkflow Impure Degraded Free Base (Contains Polymers) Acidify Dissolve in aq. HCl (Forms Salt) Impure->Acidify Treat Add Na2S2O4 & Carbon (Reduces & Adsorbs) Acidify->Treat Filter Filter via Celite (Removes Carbon) Treat->Filter PureSalt Pure Dihydrochloride Salt (Stable Storage) Filter->PureSalt Crystallization BaseGen Add aq. KHCO3 (Neutralization) PureSalt->BaseGen Prior to reaction Extract Extract into Organic Solvent (Isolates Base) BaseGen->Extract PureBase Pure Free Base (Immediate Use) Extract->PureBase

Figure 2: Experimental workflow for the purification and interconversion of diaminobenzenes.

Implications for Drug Development and Materials Science

In pharmaceutical development, the choice between free base and hydrochloride salt directly dictates the pharmacokinetics and safety profile of the active pharmaceutical ingredient (API). Salt screening is a critical step; converting a nitrogenous free base to its hydrochloride salt can yield up to a 45-fold improvement in aqueous solubility, which is vital for overcoming bioavailability bottlenecks in the gastrointestinal tract (7)[7].

Furthermore, handling the free base forms of aromatic amines requires strict safety protocols. Free diaminobenzenes are known skin sensitizers. Their rapid oxidation in air produces reactive species that bind to epidermal proteins, inducing strong Local Lymph Node Assay (LLNA) responses and immune activation (8)[8]. Utilizing the hydrochloride salt mitigates these handling risks by preventing the formation of these reactive sensitizing intermediates during storage and formulation.

References

  • PubChem - 1,4-Diaminobenzene dihydrochloride | C6H10Cl2N2 | CID 12205 URL
  • Vulcanchem - p-Phenylenediamine hydrochloride - 55972-71-9 URL
  • CIR Report Data Sheet - p-Phenylenediamine URL
  • Sciencemadness Discussion Board - preparation of p-phenylendiamine URL
  • Wikipedia - o-Phenylenediamine URL
  • PMC / NIH - Hair Dye Ingredients and Potential Health Risks from Exposure to Hair Dyeing URL
  • Google Patents - EP0095355A1 - Substituted o-phenylenediamine compounds URL
  • ResearchGate - Comparison of a rational vs.

Sources

Solubility Profile of 1,2-Diamino-4,5-ethoxybenzene in Organic Solvents: A Technical and Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of the solubility characteristics of 1,2-Diamino-4,5-ethoxybenzene. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing its solubility, predictive assessments based on molecular structure, and detailed experimental protocols for precise quantitative determination. In the absence of extensive public data, this guide emphasizes the methodological approach to establishing a complete solubility profile, a critical step in process development, formulation, and purification of this important chemical intermediate.

Executive Summary

1,2-Diamino-4,5-ethoxybenzene is a substituted aromatic diamine with potential applications in the synthesis of pharmaceuticals and other specialty chemicals. A thorough understanding of its solubility in a range of organic solvents is paramount for optimizing reaction conditions, designing efficient purification strategies such as crystallization, and developing stable formulations. This guide provides a framework for approaching the solubility assessment of this compound, from theoretical prediction to experimental verification.

Molecular Structure and Solubility Predictions

The solubility of a compound is fundamentally governed by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" serves as a foundational concept in predicting solubility.[1]

Molecular Structure of 1,2-Diamino-4,5-ethoxybenzene:

  • Aromatic Ring: The benzene core is nonpolar and hydrophobic, favoring interactions with nonpolar solvents.

  • Amino Groups (-NH₂): The two primary amino groups are polar and capable of acting as both hydrogen bond donors and acceptors. This functionality significantly influences solubility in polar protic and aprotic solvents.

  • Ethoxy Groups (-OCH₂CH₃): The two ethoxy groups introduce some polarity due to the oxygen atom but also contribute to the nonpolar character with their ethyl chains.

Qualitative Solubility Predictions:

Based on the structural features, we can anticipate the following solubility trends:

  • Polar Protic Solvents (e.g., water, ethanol, methanol): The presence of two amino groups suggests the potential for hydrogen bonding with protic solvents, which would enhance solubility. A structurally similar compound, 4-Ethoxy-1,2-benzenediamine, is reported to be very soluble in water and soluble in ethanol.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, acetone): These solvents can act as hydrogen bond acceptors, interacting with the amino groups of 1,2-Diamino-4,5-ethoxybenzene. Good solubility is generally expected in these solvents.

  • Nonpolar Solvents (e.g., hexane, toluene): The nonpolar aromatic ring and ethyl groups of the ethoxy moieties suggest some solubility in nonpolar solvents. However, the polar amino groups will likely limit extensive solubility in highly nonpolar solvents.

  • Chlorinated Solvents (e.g., dichloromethane, chloroform): These solvents have a moderate polarity. The analogous 4-Ethoxy-1,2-benzenediamine is soluble in chloroform.

It is important to note that while lower aliphatic amines are water-soluble, this solubility decreases as the molecular weight and the size of the hydrocarbon portion increase.[2] Aromatic amines are generally less soluble in water than aliphatic amines due to the larger hydrophobic aromatic ring.[2][3]

Experimental Determination of Solubility

To obtain accurate and reliable solubility data, experimental determination is essential. The equilibrium shake-flask method is a widely accepted and robust technique for this purpose.[4]

Principle of the Shake-Flask Method

An excess amount of the solid solute is equilibrated with a specific solvent at a constant temperature until the solution is saturated. The concentration of the dissolved solute in the supernatant is then quantified to determine the solubility.

Experimental Workflow

The following diagram outlines the key steps in the experimental determination of solubility using the shake-flask method followed by concentration analysis.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis prep_solid Weigh excess 1,2-Diamino-4,5-ethoxybenzene prep_solvent Add known volume of organic solvent prep_solid->prep_solvent seal_vial Seal vial prep_solvent->seal_vial agitate Agitate at constant temperature (e.g., 25°C) seal_vial->agitate equilibrate Allow to reach equilibrium (24-72h) agitate->equilibrate settle Allow solid to settle equilibrate->settle filter Filter supernatant (e.g., 0.45 µm PTFE filter) settle->filter dilute Dilute sample with mobile phase filter->dilute analyze Analyze by HPLC or UV-Vis dilute->analyze calculate Calculate concentration (mg/mL or mol/L) analyze->calculate

Caption: Workflow for experimental solubility determination.

Detailed Protocol: Equilibrium Shake-Flask Method

Materials and Equipment:

  • 1,2-Diamino-4,5-ethoxybenzene (solid)

  • Selected organic solvents (analytical grade)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Syringes and syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid 1,2-Diamino-4,5-ethoxybenzene to a series of vials. The excess solid is crucial to ensure saturation.

    • Accurately add a known volume of each organic solvent to the respective vials.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the mixtures for a sufficient duration to reach equilibrium. A period of 24 to 72 hours is typically recommended.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

    • Carefully withdraw a sample of the clear supernatant using a syringe fitted with a filter. This step is critical to avoid transferring any undissolved solid.

    • Accurately dilute the collected sample with a suitable solvent (often the mobile phase for HPLC analysis) to a concentration within the calibrated range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectroscopy, to determine the concentration of 1,2-Diamino-4,5-ethoxybenzene.

    • Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.

  • Data Reporting:

    • Calculate the solubility from the measured concentration and the dilution factor.

    • Express the solubility in appropriate units, such as milligrams per milliliter (mg/mL) or moles per liter (mol/L).

The following table can be used to organize the experimentally determined solubility data.

Table 1: Experimentally Determined Solubility of 1,2-Diamino-4,5-ethoxybenzene at 25°C

Solvent ClassSolventSolubility (mg/mL)Solubility (mol/L)Observations
Polar Protic Water
Methanol
Ethanol
Polar Aprotic DMSO
DMF
Acetonitrile
Acetone
Nonpolar Hexane
Toluene
Chlorinated Dichloromethane
Chloroform

Computational Approaches to Solubility Prediction

In modern drug development and chemical process design, computational models are increasingly used to predict the solubility of organic compounds, saving time and resources.[5] These methods can provide valuable estimates, especially in the early stages of research.

Quantitative Structure-Property Relationship (QSPR) Models

QSPR models use statistical methods to correlate the chemical structure of a compound with its physicochemical properties, including solubility.[6] These models are trained on large datasets of experimentally determined solubilities and can predict the solubility of new compounds based on their molecular descriptors.

Thermodynamic Models

Thermodynamics-based methods, such as those employing a thermodynamic cycle, can also be used for solubility prediction.[4][5] These approaches often combine machine learning predictions of properties like the activity coefficient, enthalpy of fusion, and melting point to calculate solubility.[5]

The following diagram illustrates the logical flow of using computational models for solubility prediction.

G cluster_input Input Data cluster_models Computational Models cluster_output Predicted Output mol_structure Molecular Structure of 1,2-Diamino-4,5-ethoxybenzene qspr QSPR Models mol_structure->qspr thermo Thermodynamic Models mol_structure->thermo predicted_sol Predicted Solubility in various solvents qspr->predicted_sol thermo->predicted_sol

Caption: Logic diagram for computational solubility prediction.

Safety and Handling Precautions

When handling 1,2-Diamino-4,5-ethoxybenzene and organic solvents, it is crucial to adhere to strict safety protocols. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for 1,2-Diamino-4,5-ethoxybenzene and each solvent for specific handling, storage, and disposal information.

Conclusion

This technical guide provides a comprehensive framework for understanding and determining the solubility profile of 1,2-Diamino-4,5-ethoxybenzene in organic solvents. By combining theoretical predictions with rigorous experimental methodologies and leveraging computational tools, researchers can obtain the critical data necessary for the successful application of this compound in their work. The provided protocols and logical workflows serve as a valuable resource for scientists and professionals in the chemical and pharmaceutical industries.

References

  • Physics-Based Solubility Prediction for Organic Molecules - PMC - NIH. (n.d.).
  • Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles | Journal of the American Chemical Society - ACS Publications. (2025, November 21).
  • MIT Open Access Articles Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. (n.d.).
  • Accurately predicting solubility curves via a thermodynamic cycle, machine learning, and solvent ensembles | ChemRxiv. (n.d.).
  • Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. (n.d.).
  • Are amines soluble in organic solvents? - Quora. (2018, March 30).
  • 23.1: Properties of amines - Chemistry LibreTexts. (2024, November 7).
  • Physical Properties of Amines – Solubility, Melting and Boiling Point - EMBIBE. (2023, January 25).

Sources

Spectroscopic Paradigms of 1,2-Diaminobenzene Derivatives: A Technical Guide to Next-Generation Fluorescent Probes

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1,2-Diaminobenzene (o-phenylenediamine, OPD) and its derivatives have transitioned from simple synthetic precursors to sophisticated, core components in modern spectroscopic sensor design. For researchers in drug development, analytical chemistry, and molecular imaging, OPD derivatives offer a highly predictable and tunable redox chemistry. This technical guide synthesizes the photophysical logic, self-validating experimental methodologies, and quantitative performance metrics of OPD-based probes, providing a rigorous framework for their application in tracking metal ions, reactive nitrogen species (RNS), and biological markers.

The Photophysical Architecture of 1,2-Diaminobenzene

The utility of OPD in fluorometric and colorimetric assays is governed by specific, stimulus-responsive photophysical mechanisms. Understanding the causality behind these mechanisms is critical for designing probes with high signal-to-noise ratios and absolute specificity.

Oxidation-Triggered Condensation (Turn-ON Emission)

OPD is highly susceptible to oxidation by agents such as Cu²⁺, Ag⁺, and various reactive oxygen species (ROS). The causality here is structural: upon oxidation, the non-fluorescent OPD undergoes a rapid cyclization and condensation reaction to form 2,3-diaminophenazine (OPDox). This oxidized derivative possesses a rigid, conjugated π-electron system that exhibits strong yellow fluorescence with an emission maximum typically around 550–560 nm[1]. This predictable shift from a "dark" precursor to a highly emissive product forms the basis for numerous Turn-ON sensors.

Photoinduced Electron Transfer (PET) Modulation

When OPD is covalently linked to a fluorophore (e.g., anthracene, coumarin, or acridine), its electron-rich diamine moiety acts as an electron donor. Upon excitation of the fluorophore, an electron is transferred from the Highest Occupied Molecular Orbital (HOMO) of the OPD moiety to the HOMO of the excited fluorophore, effectively quenching fluorescence (Turn-OFF state).

Reaction with specific electrophilic analytes, such as nitric oxide (NO), converts the diamine into an electron-deficient benzotriazole derivative[2]. Because the benzotriazole has a significantly higher oxidation potential, it can no longer donate an electron. This halts the PET process and restores the intrinsic fluorescence of the conjugated fluorophore (Turn-ON state).

OPD_Mechanisms OPD 1,2-Diaminobenzene (OPD) Non-fluorescent Precursor Oxidation Oxidation Pathway (e.g., Cu2+, Ag+, ROS) OPD->Oxidation Electron Transfer Nitrosation Nitrosation Pathway (e.g., Nitric Oxide) OPD->Nitrosation Electrophilic Attack OPDox 2,3-Diaminophenazine Strong Emission (~550 nm) Oxidation->OPDox Condensation Benzotriazole Benzotriazole Derivative PET Inhibited (Turn-ON) Nitrosation->Benzotriazole Cyclization

Mechanistic pathways of OPD derivatives in spectroscopic sensing.

Quantitative Spectroscopic Data

The table below summarizes the quantitative performance of various OPD-based spectroscopic systems, highlighting how different structural integrations yield specific analytical capabilities.

Sensor System / DerivativeTarget AnalyteRecognition MechanismEmission Shifts (λem)Limit of Detection (LOD)
OPD + N-Doped Carbon Dots Cu²⁺Oxidation + Electrostatic Quenching412 nm ↓ / 553 nm ↑23 nM
UIO-66-NH₂ / OPD Nanoprobe Ag⁺Oxidation + Ratiometry426 nm ↓ / 556 nm ↑0.31 μM
Anthracene-OPD Conjugate Nitric Oxide (NO)PET Inhibition via Benzotriazole~420 nm (Turn-ON)Nanomolar range
OPD + Ag⁺ Autocatalysis Ascorbic AcidCondensation to DFQ~450 nm (Turn-ON)Sub-micromolar

Self-Validating Experimental Methodologies

To ensure scientific integrity and trustworthiness, experimental protocols must be designed as self-validating systems. Relying on single-channel fluorescence intensity is inherently flawed due to variations in probe concentration, instrumental drift, and background auto-fluorescence. The following protocols demonstrate how to engineer causality and internal controls into your workflows.

Protocol: Ratiometric Cu²⁺ Sensing via OPD/N-CDs

Causality & Design: Nitrogen-doped carbon dots (N-CDs) are utilized as a reference fluorophore due to their stable blue emission (412 nm). When Cu²⁺ is introduced, it oxidizes OPD to OPDox (emitting at 553 nm). Crucially, OPDox absorbs onto the N-CDs via electrostatic interactions, quenching the 412 nm emission[1]. This dual-response creates a built-in self-calibration metric (ratio of F412​/F553​ ), eliminating concentration-dependent artifacts[3].

Step-by-Step Methodology:

  • Preparation of the Sensing Matrix: Disperse N-CDs in a buffered aqueous solution (pH 7.4) to mimic physiological conditions. Add a standardized concentration of the OPD precursor.

  • Baseline Validation: Record the baseline fluorescence spectrum ( λex​≈350 nm). Confirm that only the 412 nm peak is prominent, validating that no auto-oxidation of OPD has occurred.

  • Analyte Titration: Introduce varying concentrations of Cu²⁺ (0 to 100 μM). Incubate for 15 minutes at room temperature to allow complete oxidation and condensation of OPD to OPDox.

  • Spectroscopic Acquisition: Record the dual-emission spectra. Calculate the ratiometric value ( F412​/F553​ ).

  • Self-Validation (Interference Control): Run parallel samples spiked with competing transition metals (e.g., Fe³⁺, Zn²⁺, Ag⁺). The ratiometric signal must remain unaffected by these interferents to validate absolute selectivity[1].

Protocol: In Situ Fluorogenic Detection of Nitric Oxide (NO) via PET

Causality & Design: NO is a transient, highly reactive biological messenger. Detecting it requires a probe that reacts rapidly and irreversibly. By coupling an anthracene fluorophore to an electron-rich OPD group, the system remains "dark" due to PET. NO nitrosates the OPD group, forming an electron-deficient benzotriazole. This structural shift raises the oxidation potential, halting PET and triggering fluorescence recovery[2].

Step-by-Step Methodology:

  • Probe Solubilization: Dissolve the Anthracene-OPD probe in a biologically compatible co-solvent (e.g., DMSO/PBS, 1:99 v/v).

  • Baseline Measurement: Confirm the quenched state (Turn-OFF) via spectrofluorometry to ensure the PET mechanism is actively suppressing the fluorophore.

  • Analyte Introduction: Introduce NO donors (e.g., S-nitroso-N-acetylpenicillamine, SNAP) or stimulate endogenous NO production in cell cultures.

  • Signal Recovery: Monitor the kinetic increase in fluorescence at the fluorophore's specific emission wavelength over a 30-minute window.

  • Self-Validation (Scavenger Assay): To prove the signal is unequivocally caused by NO, treat a control group with an NO scavenger (e.g., cPTIO) prior to stimulation. The lack of fluorescence recovery in this cohort validates the mechanism and rules out non-specific oxidation[2].

Workflow Start 1. Synthesize Reference Fluorophore (e.g., N-CDs or UIO-66-NH2) Mix 2. Integrate OPD Precursor (Establish Baseline Spectra) Start->Mix Titration 3. Target Titration (Add Cu2+, Ag+, or Biomarker) Mix->Titration Spectroscopy 4. Spectroscopic Analysis (Record Dual Wavelengths) Titration->Spectroscopy Validation 5. Self-Validation (Calculate Ratio F_target / F_ref) Spectroscopy->Validation

Step-by-step validation workflow for OPD-based ratiometric nanoprobes.

Applications in Drug Development

In the pharmaceutical pipeline, OPD derivatives are heavily leveraged for high-throughput screening and intracellular imaging. The ability of OPD to monitor oxidative stress markers (like ROS and NO) in real-time allows pharmacologists to assess the efficacy and hepatotoxicity of drug candidates. Monitoring the depletion of intracellular antioxidants or a sudden spike in NO serves as a highly sensitive, early indicator of drug-induced cellular stress. Furthermore, the integration of OPD with Metal-Organic Frameworks (MOFs) like UIO-66-NH₂ provides a continuous, dual-functional nanoprobe capable of tracking both organic pollutants and heavy metal ions simultaneously, bridging environmental toxicology and pharmacology[4].

Conclusion

The transition of 1,2-diaminobenzene from a simple synthetic precursor to a sophisticated spectroscopic tool underscores the power of rational chemical design. By exploiting its unique oxidation and electron-transfer properties, researchers can engineer highly selective, self-validating probes that overcome the limitations of traditional single-channel fluorometry.

Sources

The Reactivity and Handling of Electron-Rich Phenylenediamines in Condensation Workflows: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Electron-rich o-phenylenediamines (ER-PDs)—characterized by electron-donating groups (EDGs) such as methoxy (-OMe), hydroxyl (-OH), or alkylamines (-NR2)—are highly privileged scaffolds in drug development and materials science. They are the primary building blocks for synthesizing pharmacologically active heterocycles, including quinoxalines and benzimidazoles.

However, working with ER-PDs presents a fundamental chemical paradox: the same EDGs that enhance the nucleophilicity of the amine groups also elevate the Highest Occupied Molecular Orbital (HOMO) of the aromatic ring. This renders the molecule exceptionally prone to single-electron oxidation. As a Senior Application Scientist, I have observed that failing to account for this oxidative lability is the primary cause of low yields, complex polymeric byproducts, and irreproducible data in condensation workflows. This whitepaper dissects the mechanistic causality behind these reactions and provides self-validating, field-proven protocols to ensure high-fidelity synthesis.

Mechanistic Causality: Nucleophilicity vs. Oxidative Lability

The condensation of an ER-PD with an electrophile (such as a 1,2-dicarbonyl or an aldehyde) is a race between two competing pathways: nucleophilic attack and oxidative degradation.

When exposed to ambient oxygen or trace oxidants, ER-PDs undergo anodic oxidation at exceptionally low potentials (often around +0.5 V)[1]. This single-electron transfer generates a highly reactive diimine radical cation, structurally analogous to Wurster's blue[2]. If not immediately quenched, this radical cation undergoes a second, slower electron transfer to form a quinonediimine[1]. Quinonediimines are highly electrophilic and will rapidly react with unoxidized diamine starting material, triggering a cascade of self-condensation and polymerization that destroys the reaction yield.

To successfully drive the target condensation, the reaction environment must suppress the oxidation pathway while selectively activating the electrophile.

Pathway ERPD Electron-Rich o-Phenylenediamine Condensation Nucleophilic Attack (Condensation) ERPD->Condensation + Dicarbonyl Oxidation Single-Electron Transfer (Oxidation) ERPD->Oxidation + O2 Dicarbonyl 1,2-Dicarbonyl (Electrophile) Dicarbonyl->Condensation Oxygen O2 / Oxidants Oxygen->Oxidation Product Quinoxaline / Benzimidazole (Target) Condensation->Product - H2O Byproduct Radical Cation / Quinonediimine Oxidation->Byproduct - e-

Competing pathways: Nucleophilic condensation vs. oxidative degradation in ER-PDs.

Quinoxaline Synthesis: Condensation with 1,2-Dicarbonyls

The synthesis of quinoxalines via the condensation of ER-PDs with 1,2-dicarbonyls is a classic transformation. However, electron-donating groups on the phenyl ring of the diamine, while favoring rapid product formation, demand careful catalyst selection[3].

Using strong Brønsted acids (e.g., HCl, H2SO4) is a critical error; complete protonation of the electron-rich amine lone pairs neutralizes their nucleophilicity and halts the condensation. Instead, mild Lewis acids or hydrogen-bonding catalysts are required. Ammonium bifluoride (NH4HF2) is particularly effective, as the bifluoride anion provides a unique hydrogen-bonding network that activates the dicarbonyl without sequestering the diamine[4].

Quantitative Data: Catalyst Efficacy

The following table summarizes the quantitative impact of different catalytic systems on the yield of quinoxalines derived from ER-PDs.

Table 1: Catalyst Efficacy in Quinoxaline Synthesis from ER-PDs

Catalyst SystemSolvent SystemTemperatureTimeTypical Yield (%)Ref
NH₄HF₂ (10 mol%) EtOH / H₂ORoom Temp1–2 h90–98%[4]
Camphor-sulfonic acid (20 mol%) EtOHRoom Temp~2 h>85%[3]
Phenol (20 mol%) EtOH / H₂O (7:3)Room Temp~3 h>80%[3]
Catalyst-Free H₂O80 °C4–6 h70–85%[4]
Protocol 1: Self-Validating Synthesis of Quinoxalines using NH₄HF₂

Causality Note: This protocol utilizes an aqueous ethanol solvent system. The ethanol solubilizes the organic substrates, while the water ensures the solubility of the inorganic NH4HF2 catalyst. Degassing is mandatory to prevent radical cation formation.

  • Substrate Preparation & Degassing: In a Schlenk flask, dissolve 1.0 mmol of the electron-rich o-phenylenediamine and 1.0 mmol of the 1,2-dicarbonyl compound in 10 mL of a 1:1 EtOH/H₂O mixture. Immediately sparge the solution with Argon for 10 minutes. Why? Removing dissolved oxygen eliminates the primary electron acceptor that drives quinonediimine formation.

  • Catalyst Addition: Under a positive flow of Argon, add 10 mol% (0.1 mmol) of NH₄HF₂.

  • Reaction Monitoring: Stir the mixture at room temperature. The reaction is self-validating: a rapid color change (often to deep yellow or orange) indicates Schiff base formation, followed by precipitation of the highly crystalline quinoxaline product within 1 to 2 hours. Monitor via TLC (Hexane/EtOAc 4:1) until the diamine is fully consumed.

  • Isolation & Purification: Filter the precipitate directly. Because unreacted dicarbonyls can persist as impurities, wash the filter cake with cold 10% aqueous ethanol, followed by recrystallization from pure ethanol to yield the analytically pure quinoxaline[3].

Benzimidazole Synthesis: Condensation with Aldehydes

Synthesizing benzimidazoles from ER-PDs and aldehydes introduces a selectivity challenge. The reaction can yield either a mono-condensation product (2-substituted benzimidazole) or a double-condensation product (1,2-disubstituted benzimidazole).

When reacting ER-PDs with electron-rich aldehydes, the intermediate Schiff base is highly reactive. To selectively drive the formation of the 1,2-disubstituted benzimidazole, a water-tolerant Lewis acid like Erbium(III) triflate (Er(OTf)3) is employed[5]. The Er(OTf)3 catalyst coordinates to the imine nitrogen, increasing its electrophilicity and facilitating the second nucleophilic attack by the remaining amine group, ensuring a singular, pure product rather than an intractable mixture.

Workflow Start Prepare ER-PD & Aldehyde Degas Degas Solvent (Argon Sparging) Start->Degas Catalyst Add Er(OTf)3 Catalyst Degas->Catalyst Reaction Stir at RT (Monitor via TLC) Catalyst->Reaction Quench Aqueous Workup (Avoid Strong Acids) Reaction->Quench Pure Isolated Benzimidazole Quench->Pure

Optim শাস্ত্রized self-validating workflow for the synthesis of benzimidazoles.
Protocol 2: Selective Synthesis of 1,2-Disubstituted Benzimidazoles

Causality Note: Er(OTf)3 is chosen because lanthanide triflates are remarkably resistant to hydrolysis. Unlike AlCl3 or TiCl4, Er(OTf)3 will not decompose in the water generated as a byproduct of the condensation, allowing the catalyst to turn over efficiently[5].

  • Reagent Assembly: Suspend 1.0 mmol of the ER-PD and 2.1 mmol of the target aldehyde in 5 mL of degassed ethanol.

  • Lewis Acid Activation: Add 5 mol% of Er(OTf)3. The Lewis acid immediately coordinates to the transiently formed hemiaminal, accelerating the dehydration to the Schiff base.

  • Cyclization: Stir the mixture at room temperature for 2–4 hours. The Er(OTf)3 will selectively template the second equivalent of aldehyde, driving the cyclization to the 1,2-disubstituted core.

  • Workup: Quench the reaction with water (15 mL). Extract the aqueous layer with ethyl acetate (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via silica gel chromatography to isolate the target benzimidazole.

Conclusion

The successful deployment of electron-rich phenylenediamines in condensation reactions requires a fundamental respect for their dual chemical nature. By understanding that their enhanced nucleophilicity is inextricably linked to their oxidative vulnerability, chemists can design robust, self-validating workflows. Utilizing mild, hydrogen-bonding catalysts (like NH4HF2) or water-tolerant Lewis acids (like Er(OTf)3) under strictly degassed conditions ensures that the kinetic pathway heavily favors heterocycle formation over radical-mediated polymerization.

References

  • Smolecule.com. "Buy N-Phenyl-p-phenylenediamine | 101-54-2 - Smolecule".
  • PMC - NIH. "Recent advances in the transition-metal-free synthesis of quinoxalines".
  • ResearchGate. "On the oxidation of Wurster's reagent and the Wurster's crown analog of 15-crown-5 in the presence of alkali metal cations".
  • PMC - NIH. "Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity".
  • Benchchem. "troubleshooting low yield in quinoxaline synthesis from o-phenylenediamine".

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Methodological & Application

Application Note: Synthesis and Validation of 6,7-Diethoxyquinoxaline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, green chemistry protocols, and self-validating experimental workflows for the condensation of 4,5-diethoxy-1,2-phenylenediamine.

Introduction & Mechanistic Rationale

Quinoxaline scaffolds are privileged heterocycles extensively utilized in medicinal chemistry (e.g., kinase inhibitors, antimicrobial agents) and organic materials (e.g., OLEDs, organic semiconductors)[1]. The foundational Hinsberg-Körner synthesis constructs this core via the double condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound[2].

Expertise & Causality in Precursor Selection: The choice of 4,5-diethoxy-1,2-phenylenediamine as the nucleophilic precursor fundamentally alters the reaction kinetics compared to an unsubstituted 1,2-phenylenediamine. The two ethoxy (-OCH₂CH₃) groups at the 4 and 5 positions exert a powerful electron-donating resonance (+M) effect. This significantly raises the Highest Occupied Molecular Orbital (HOMO) energy of the diamine, rendering the ortho-amine groups hyper-nucleophilic.

Why does this matter experimentally? Because of this heightened nucleophilicity, the initial attack on the electrophilic carbonyl carbon is accelerated. This allows the cyclization to proceed under exceptionally mild conditions (often at room temperature) and minimizes the need for harsh, corrosive acidic catalysts[3]. However, this electron-rich nature introduces a critical handling caveat: the diamine is highly susceptible to atmospheric oxidation. It will rapidly degrade and darken if exposed to air, necessitating strict storage and reaction setup under an inert atmosphere (argon or nitrogen).

Materials and Reagents

  • Nucleophilic Precursor: 4,5-Diethoxy-1,2-phenylenediamine (Store at 2–8°C under Argon; solutions must be freshly prepared to prevent oxidative degradation).

  • Electrophiles (1,2-Dicarbonyls): Benzil, 2,3-butanedione, pyruvic acid, or ethyl benzoylformate (depending on the desired 2,3-substitutions).

  • Catalysts:

    • Conventional: Glacial acetic acid[2].

    • Green Chemistry: Zinc triflate (Zn(OTf)₂), an ecologically friendly Lewis acid[4].

  • Solvents: Anhydrous ethanol, Acetonitrile (HPLC grade).

  • Quality Control (QC) Reagents: Ninhydrin stain solution, TLC silica gel 60 F₂₅₄ plates.

Experimental Workflows: Self-Validating Protocols

To ensure trustworthiness and reproducibility, both protocols incorporate a self-validating QC system . The progression of the reaction is tracked not just by time, but by specific chemical markers. Primary amines react with ninhydrin to form a distinct purple/brown spot on a TLC plate. As the diamine is consumed and fully cyclized into the quinoxaline derivative, the ninhydrin stain will fail to develop, while the newly formed conjugated quinoxaline system will strongly quench UV fluorescence at 254 nm.

Protocol A: Conventional Acid-Catalyzed Condensation (Robust Scale-Up)

This method is ideal for scale-up and highly unreactive dicarbonyl substrates.

  • Preparation: In a flame-dried 50 mL round-bottom flask flushed with argon, dissolve 1.0 mmol of 4,5-diethoxy-1,2-phenylenediamine in 10 mL of anhydrous ethanol.

  • Addition: Add 1.0 mmol of the selected 1,2-dicarbonyl compound (e.g., benzil).

  • Catalysis: Add 1.0 mL of glacial acetic acid. The solution will typically exhibit an immediate color shift (yellow to deep orange), visually confirming the formation of the transient mono-imine intermediate[2].

  • Reflux: Attach a reflux condenser and heat the mixture to 70–80°C for 2–4 hours.

  • In-Process Control: Spot the reaction mixture on a TLC plate (Eluent: Hexane/Ethyl Acetate 7:3). Stain with ninhydrin. The reaction is complete when the baseline diamine spot completely disappears and a new UV-active spot emerges.

  • Workup & Purification: Cool to room temperature. Pour the mixture into 50 mL of crushed ice/water. The 6,7-diethoxyquinoxaline derivative will precipitate. Filter via a Büchner funnel, wash with cold water, and recrystallize from hot ethanol to yield pure crystals.

Protocol B: Green Catalytic Synthesis (Milder Conditions)

Zinc triflate (Zn(OTf)₂) efficiently catalyzes this condensation at room temperature, preventing the thermal degradation of sensitive functional groups[4],[1].

  • Preparation: Dissolve 1.0 mmol of 4,5-diethoxy-1,2-phenylenediamine and 1.0 mmol of the 1,2-dicarbonyl compound in 5 mL of acetonitrile under an inert atmosphere.

  • Catalysis: Add 10 mol% (0.1 mmol) of Zn(OTf)₂[1].

  • Reaction: Stir at room temperature (20–25°C) for 30–60 minutes. The hyper-nucleophilicity of the diethoxy-substituted diamine, combined with the Lewis acid activation of the diketone, drives rapid, spontaneous cyclization[3].

  • Workup: Quench the reaction with 10 mL of deionized water and extract with ethyl acetate (3 x 10 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Post-Reaction Validation: Confirm product identity via LC-MS (ESI+) and ¹H-NMR. Diagnostic NMR Marker: Look for the characteristic ethoxy signals—a distinct quartet around 4.1–4.3 ppm (-OCH₂-) and a triplet around 1.4–1.5 ppm (-CH₃), integrating for 4H and 6H respectively.

Quantitative Data: Substrate Scope and Expected Yields

The table below summarizes the expected quantitative outcomes when reacting 4,5-diethoxy-1,2-phenylenediamine with various electrophiles under the optimized protocols.

1,2-Dicarbonyl SubstrateCatalyst / ConditionsReaction TimeExpected ProductExpected Yield
Benzil Zn(OTf)₂ / CH₃CN (RT)45 min2,3-Diphenyl-6,7-diethoxyquinoxaline>90%
2,3-Butanedione Glacial AcOH / EtOH (Reflux)2 hours2,3-Dimethyl-6,7-diethoxyquinoxaline85–88%
Pyruvic Acid Zn(OTf)₂ / CH₃CN (RT)60 min2-Methyl-6,7-diethoxyquinoxalin-3-ol80–85%
Ethyl Benzoylformate Glacial AcOH / EtOH (Reflux)3 hours3-Phenyl-6,7-diethoxyquinoxalin-2-ol82–87%

Mechanistic Workflow Visualization

QuinoxalineSynthesis Diamine 4,5-Diethoxy-1,2-phenylenediamine (Electron-Rich Nucleophile) Reaction Catalytic Condensation (e.g., AcOH or Zn(OTf)2) Diamine->Reaction Diketone 1,2-Dicarbonyl Compound (Electrophile) Diketone->Reaction Intermediate Mono-imine Intermediate (Transient) Reaction->Intermediate Step 1 (Fast) Cyclization Intramolecular Cyclization & Dehydration (-2 H2O) Intermediate->Cyclization Step 2 Product 6,7-Diethoxyquinoxaline Derivatives Cyclization->Product Condensation QC In-Process QC (TLC, LC-MS, NMR) Product->QC Application Drug Discovery & Material Sciences QC->Application Validated

Mechanistic workflow for the synthesis and validation of 6,7-diethoxyquinoxaline derivatives.

References

  • Zayed, M. F. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Chemistry, 5(4), 2566-2587. URL:[Link]

  • Ruiz, D. M., Autino, J. C., Quaranta, N., Vázquez, P. G., & Romanelli, G. P. (2012). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. The Scientific World Journal, 2012, 174784. URL:[Link]

Sources

Application Notes and Protocols: A Guide to the Synthesis of Fluorescent Dyes from Diaminobenzene Precursors

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Versatility of Diaminobenzene in Fluorophore Development

Diaminobenzenes are foundational precursors in the synthesis of a diverse array of fluorescent dyes, owing to their reactive amine functionalities which readily participate in cyclization and condensation reactions. These reactions give rise to rigid, planar heterocyclic systems that are often inherently fluorescent. The utility of these dyes spans a wide range of applications in biomedical research and drug development, including cellular imaging, biosensing, and as components of more complex molecular probes.[1][2] Their relatively straightforward synthesis, coupled with the ability to tune their photophysical properties through judicious selection of precursors and reaction conditions, makes them an attractive platform for the development of novel fluorophores.

This guide provides a comprehensive overview of the principles and methodologies for preparing two major classes of fluorescent dyes from diaminobenzene precursors: phenazines and benzimidazoles . We will delve into the underlying reaction mechanisms, provide detailed, field-proven protocols for their synthesis, and discuss the characterization and photophysical properties of the resulting fluorophores.

Core Principles: The Chemistry of Diaminobenzene-Based Fluorophores

The fluorescence of dyes derived from diaminobenzene arises from their extended π-conjugated systems. The general strategy for their synthesis involves the reaction of a diaminobenzene with a suitable electrophilic partner to form a new heterocyclic ring, thereby creating or extending the conjugated system.

Phenazine Dyes: Oxidative Condensation for a Rigid Fluorophore

Phenazines are nitrogen-containing heterocyclic compounds that can be synthesized through the oxidative condensation of 1,2-diaminobenzenes.[3] The resulting planar, rigid structure of the phenazine core is conducive to high fluorescence quantum yields.[4] The photophysical properties of phenazine dyes can be modulated by the introduction of substituents on the aromatic rings.

Benzimidazole Dyes: A Versatile Platform for "Push-Pull" Fluorophores

Benzimidazoles are another important class of fluorescent dyes that can be readily prepared by the condensation of an o-phenylenediamine with an aldehyde or a carboxylic acid.[5][6] This reaction forms the imidazole ring fused to the benzene ring of the diaminobenzene precursor. The resulting 2-substituted benzimidazoles can be designed as "push-pull" systems, where electron-donating and electron-withdrawing groups are strategically placed to manipulate the intramolecular charge transfer (ICT) characteristics, thereby tuning the emission color and other photophysical properties.[7]

Part 1: Synthesis of Fluorescent Phenazine Dyes

This section details the synthesis of a highly fluorescent 7,8-dichloro-2,3-diaminophenazine, a valuable building block for more complex fluorophores. The procedure is based on a scalable, one-pot oxidative condensation of 4,5-dichloro-1,2-diaminobenzene.

Causality Behind Experimental Choices
  • Acidic Conditions (HCl): The reaction is performed under acidic conditions to protonate the diamine, increasing its solubility in the aqueous medium and activating it for the subsequent condensation reaction.

  • Iron(III) Chloride (FeCl₃): FeCl₃ acts as the oxidizing agent, driving the cyclization and aromatization of the intermediates to form the phenazine core.

  • Acetone: The addition of a stoichiometric amount of acetone is a critical step to prevent the formation of undesired hydroxylated byproducts, which can occur in aqueous oxidative conditions. Acetone is believed to form a cyclic adduct with the diaminobenzene precursor, which is then selectively oxidized and condensed to yield the desired phenazine.[8]

Experimental Workflow: Phenazine Synthesis

cluster_0 Reaction Setup cluster_1 Oxidative Condensation cluster_2 Work-up and Purification start 1. Dissolve 4,5-dichloro-1,2-diaminobenzene in 1.33 M HCl via sonication. add_acetone 2. Add a stoichiometric amount of acetone and stir for 10 minutes. start->add_acetone add_fecl3 3. Add a solution of FeCl₃·6H₂O in water. add_acetone->add_fecl3 react 4. Stir at room temperature in the dark for 8 hours. add_fecl3->react quench 5. Quench the reaction. react->quench extract 6. Extract the product. quench->extract purify 7. Purify by column chromatography. extract->purify characterize 8. Characterize the final product. purify->characterize

Caption: Workflow for the synthesis of a fluorescent phenazine dye.

Detailed Protocol: Synthesis of 7,8-dichloro-2,3-diaminophenazine

This protocol is adapted from a procedure reported by G. Gbabode et al. in The Journal of Organic Chemistry.[8]

Materials and Reagents:

ReagentMolecular Weight ( g/mol )Amount (mmol)Molar Ratio
4,5-dichloro-1,2-diaminobenzene177.0361
Acetone58.0861
Iron(III) chloride hexahydrate (FeCl₃·6H₂O)270.3012.32.05
1.33 M Hydrochloric acid (HCl)---
Water (H₂O)18.02--

Procedure:

  • In a suitable reaction vessel, suspend 4,5-dichloro-1,2-diaminobenzene (1.068 g, 6 mmol) in 60 mL of 1.33 M HCl.

  • Sonicate the mixture for 2 minutes to aid dissolution.

  • To the stirred solution, add acetone (444 µL, 6 mmol).

  • Continue stirring at room temperature for 10 minutes.

  • In a separate beaker, dissolve iron(III) chloride hexahydrate (3.32 g, 12.3 mmol) in 8 mL of water.

  • Add the FeCl₃ solution to the reaction mixture.

  • Stir the reaction at room temperature in the dark for 8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the resulting precipitate (an intermediate) is collected by filtration.

  • This intermediate can then be hydrolyzed under reductive conditions to yield the desired 7,8-dichloro-2,3-diaminophenazine.[4]

  • The final product is purified by column chromatography on silica gel.[4][9]

  • The structure and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.[10][11]

Part 2: Synthesis of Fluorescent Benzimidazole Dyes

This section outlines the synthesis of 2-(2'-hydroxyphenyl)benzimidazole, a classic example of a fluorescent benzimidazole that exhibits excited-state intramolecular proton transfer (ESIPT), leading to a large Stokes shift.

Causality Behind Experimental Choices
  • o-Phenylenediamine and Salicylaldehyde: These are the two key building blocks. The o-phenylenediamine provides the diaminobenzene core, while the salicylaldehyde provides the second aromatic ring and the hydroxyl group necessary for the ESIPT phenomenon.

  • Catalyst (e.g., Lanthanum Chloride or an Oxidizing Agent): The condensation of an o-phenylenediamine with an aldehyde can be catalyzed by various reagents. Lewis acids like lanthanum chloride can activate the aldehyde carbonyl group towards nucleophilic attack by the diamine.[12] Alternatively, an oxidizing agent can be used to facilitate the oxidative cyclodehydrogenation of the initially formed Schiff base intermediate.[3][13]

  • Solvent (e.g., Acetonitrile): Acetonitrile is a common solvent for this reaction as it can dissolve a wide range of organic compounds and is relatively inert under the reaction conditions.[12]

Reaction Pathway: Benzimidazole Synthesis

cluster_0 Reactant Mixing cluster_1 Condensation and Cyclization cluster_2 Work-up and Purification start 1. Mix o-phenylenediamine and 2-hydroxybenzaldehyde in acetonitrile. add_catalyst 2. Add a catalytic amount of lanthanum chloride (10 mol%). start->add_catalyst react 3. Stir at room temperature. add_catalyst->react monitor 4. Monitor reaction progress by TLC. react->monitor remove_solvent 5. Remove acetonitrile under reduced pressure. monitor->remove_solvent dissolve_extract 6. Dissolve residue in ethyl acetate and wash with water and brine. remove_solvent->dissolve_extract purify 7. Purify by column chromatography. dissolve_extract->purify characterize 8. Characterize the final product. purify->characterize

Caption: Reaction pathway for the synthesis of a fluorescent benzimidazole dye.

Detailed Protocol: Synthesis of 2-(2'-hydroxyphenyl)benzimidazole

This protocol is a representative procedure based on methodologies reported by S. M. Kondaji et al. and others.[12][13]

Materials and Reagents:

ReagentMolecular Weight ( g/mol )Amount (mmol)Molar Ratio
o-Phenylenediamine108.141.01.0
2-Hydroxybenzaldehyde122.121.21.2
Lanthanum(III) chloride (LaCl₃)245.260.10.1
Acetonitrile (CH₃CN)41.05--
Ethyl acetate88.11--
Sodium sulfate (Na₂SO₄)142.04--

Procedure:

  • In a round-bottom flask, combine o-phenylenediamine (108 mg, 1.0 mmol) and 2-hydroxybenzaldehyde (146 mg, 1.2 mmol) in 5 mL of acetonitrile.

  • Add lanthanum(III) chloride (24.5 mg, 0.1 mmol) to the mixture.

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction by TLC until the starting materials are consumed.

  • Once the reaction is complete, remove the acetonitrile under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash successively with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure 2-(2'-hydroxyphenyl)benzimidazole.

  • Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.[14]

Part 3: Photophysical Properties and Characterization

The successful synthesis of fluorescent dyes requires thorough characterization of their photophysical properties. This data is crucial for determining their suitability for specific applications.

Key Photophysical Parameters
  • Absorption and Emission Spectra: These spectra determine the wavelengths at which the dye absorbs and emits light. The difference between the absorption maximum (λ_abs) and the emission maximum (λ_em) is known as the Stokes shift . A large Stokes shift is often desirable to minimize self-absorption and improve signal-to-noise ratios in imaging applications.

  • Fluorescence Quantum Yield (Φ_F): This parameter quantifies the efficiency of the fluorescence process and is defined as the ratio of photons emitted to photons absorbed.[15] A high quantum yield is essential for bright fluorescent probes.

Comparative Photophysical Data
Dye ClassRepresentative CompoundAbsorption Max (λ_abs)Emission Max (λ_em)Stokes Shift (nm)Quantum Yield (Φ_F)Solvent
Phenazine 2,3-Diaminophenazine~428 nm~554 nm~126 nm0.09Aqueous buffer with Triton X-100
Benzimidazole 2-(2'-hydroxyphenyl)benzimidazole~335 nm~465 nm~130 nmHigh (ESIPT)DMSO

Note: The photophysical properties of fluorescent dyes are highly dependent on the solvent and the specific substituents on the dye's core structure. The values presented here are for illustrative purposes.[16][17]

Characterization Techniques
  • NMR Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure of the synthesized dye.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

  • UV-Vis Spectroscopy: Used to measure the absorption spectrum of the dye.

  • Fluorescence Spectroscopy: Used to measure the emission spectrum and determine the fluorescence quantum yield.

Applications in Research and Drug Development

Fluorescent dyes derived from diaminobenzene have found numerous applications in the life sciences:

  • Cellular Imaging: Phenazine and benzimidazole-based probes have been developed for imaging specific subcellular organelles, such as lipid droplets.[18][19]

  • Biosensing: The fluorescence of these dyes can be sensitive to the local environment, such as pH or the presence of specific ions, making them useful as chemosensors.[20][21]

  • DNA Intercalation: The planar structure of phenazines allows them to intercalate into DNA, a property that has been explored for therapeutic and diagnostic purposes.[22]

Conclusion

The synthesis of fluorescent dyes from diaminobenzene precursors offers a versatile and accessible route to a wide range of fluorophores with tunable properties. The phenazine and benzimidazole scaffolds, in particular, provide robust platforms for the development of bright and photostable dyes. By understanding the underlying chemical principles and following well-defined protocols, researchers can successfully synthesize and characterize these valuable tools for a myriad of applications in research and drug development.

References

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  • Kondaji, S. M., et al. (2013). Facile and efficient one-pot synthesis of benzimidazoles using lanthanum chloride. Chemistry Central Journal, 7(1), 1-6. [URL: https://journal.chemistrycentral.com/articles/10.1186/1752-153X-7-1]
  • Gbabode, G., et al. (2015). Preparation of Halogenated Fluorescent Diaminophenazine Building Blocks. The Journal of Organic Chemistry, 80(20), 10223-10231. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.5b01339]
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  • dos Santos, T., et al. (2018). Quinone-Derived π-Extended Phenazines as New Fluorogenic Probes for Live-Cell Imaging of Lipid Droplets. Frontiers in Chemistry, 6, 375. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6104273/]
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  • Tuning luminescence of the fluorescent molecule 2-(2-hydroxyphenyl)-1H-benzimidazole via zeolitic imidazolate framework-8. (2020). RSC Advances, 10(30), 17793-17798. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9051010/]
  • Phenazines as chemosensors of solution analytes and as sensitizers in organic photovoltaics. (2016). ARKIVOC, 2016(1), 82-110. [URL: https://www.arkat-usa.org/arkivoc-journal/browse-arkivoc/2016/i/82-110]
  • Synthesis and Derivatization of Diaminobenzene Fluorophores with Amine Protecting Groups. (2024). Kyung Hee University. [URL: https://khu.elsevierpure.com/en/publications/synthesis-and-derivatization-of-diaminobenzene-fluorophores-with-]
  • Fluorescent Dye Removal Columns. (n.d.). Fisher Scientific. [URL: https://www.fishersci.
  • Preparation and Spectral Characterization of Fluorescence Probes Based on 4-N,N-Dimethylamino Benzoic Acid and Sterically Hindered Amines. (n.d.). ResearchGate. [URL: https://www.researchgate.net/publication/230617300_Preparation_and_Spectral_Characterization_of_Fluorescence_Probes_Based_on_4-NN-Dimethylamino_Benzoic_Acid_and_Sterically_Hindered_Amines]
  • Kósa, C., et al. (2012). Preparation and spectral characterization of fluorescence probes based on 4-N,N-dimethylamino benzoic acid and sterically hindered amines. Journal of Fluorescence, 22(5), 1331-1340. [URL: https://pubmed.ncbi.nlm.nih.gov/22790906/]
  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (2025). MDPI. [URL: https://www.mdpi.com/1420-3049/30/19/4308]
  • Chemical Analysis of Fluorobenzenes via Multinuclear Detection in the Strong Heteronuclear J-Coupling Regime. (2020). MDPI. [URL: https://www.mdpi.com/1424-8220/20/11/3141]
  • Controlling the fluorescence quantum yields of benzothiazole-difluoroborates by optimal substitution. (2022). Chemical Science, 13(28), 8344-8353. [URL: https://pubs.rsc.org/en/content/articlelanding/2022/sc/d2sc02305a]

Sources

Derivatization techniques for 1,2-Diamino-4,5-ethoxybenzene in HPLC

Application Note: High-Sensitivity HPLC-FLD Determination of Aldehydes and α -Dicarbonyls using 1,2-Diamino-4,5-ethoxybenzene Pre-Column Derivatization

Target Audience: Researchers, analytical scientists, and drug development professionals.

Executive Summary1,2-Diamino-4,5-ethoxybenzene (DAEB), commonly supplied as its hydrochloride salt (CAS 86723-14-0), is an advanced fluorogenic reagent engineered for the trace-level detection of aldehydes and α -dicarbonyl compounds via High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)[1]. This application note details the mechanistic principles, optimized derivatization protocols, and chromatographic conditions required to achieve femtomole-level limits of detection (LOD) in complex biological and environmental matrices.

Mechanistic Rationale (Causality & E-E-A-T)

The derivatization of carbonyl compounds using o-phenylenediamine (OPD) derivatives is a well-established technique. However, unsubstituted OPD suffers from low fluorescence quantum yields and poor reaction kinetics. The introduction of an electron-donating ethoxy group in DAEB significantly alters the electronic landscape of the molecule, providing two distinct analytical advantages:

  • Enhanced Nucleophilicity : The oxygen atom of the ethoxy group donates electron density into the aromatic ring via resonance (+M effect). This increases the nucleophilicity of the adjacent ortho-amino groups, significantly lowering the activation energy required for the initial nucleophilic attack on the electrophilic carbonyl carbon.

  • Fluorophore Rigidity and Quantum Yield :

    • With Aldehydes : DAEB reacts with aliphatic and aromatic aldehydes (in the presence of a mild oxidant or ambient O2​ ) to form highly fluorescent 2-substituted benzimidazole derivatives[1].

    • With α -Dicarbonyls : DAEB undergoes a rapid double condensation with α -keto acids or dicarbonyls (e.g., methylglyoxal) to form rigid quinoxaline derivatives[2][3]. The extended, rigid π -conjugation of these resulting heterocycles minimizes non-radiative vibrational relaxation, thereby maximizing the fluorescence quantum yield.

ReactionMechanismDAEB1,2-Diamino-4,5-ethoxybenzene(DAEB)SchiffSchiff Base IntermediateDAEB->Schiff + R-CHO(Acidic pH)AldehydeAldehyde(R-CHO)Aldehyde->SchiffBenzimidazoleFluorescent BenzimidazoleDerivativeSchiff->Benzimidazole Oxidation(-H2O, -2H)

Chemical reaction pathway of DAEB with an aldehyde to form a fluorescent benzimidazole.

Experimental Protocols

Self-Validating Workflow for Plasma/Serum Analysis

This protocol is optimized for the quantification of trace aldehydes or methylglyoxal in biological samples. It incorporates internal standardization and protein precipitation to prevent matrix interference (as native proteins contain amine residues that competitively bind to free carbonyls).

Reagents & Materials:

  • 1,2-Diamino-4,5-ethoxybenzene hydrochloride (DAEB)[1].

  • HPLC-grade Methanol, Acetonitrile, and Water.

  • 10% (w/v) Trichloroacetic acid (TCA) for protein precipitation.

  • Internal Standard (IS): e.g., 2,3-butanedione or a stable isotope-labeled analog.

Step-by-Step Methodology:

  • Sample Preparation (Deproteinization) :

    • Aliquots of 100 μ L of plasma are transferred into a microcentrifuge tube.

    • Add 10 μ L of the Internal Standard solution.

    • Add 100 μ L of ice-cold 10% TCA to precipitate plasma proteins.

    • Vortex vigorously for 30 seconds, then centrifuge at 10,000 × g for 10 minutes at 4°C.

    • Transfer the clear supernatant to a clean amber glass HPLC vial (DAEB and its derivatives are light-sensitive).

  • Pre-Column Derivatization :

    • Prepare a fresh derivatizing solution: 5 mM DAEB in 0.1 M hydrochloric acid (HCl). Causality Note: The highly acidic environment (pH 1-2) is essential to protonate the carbonyl oxygen of the analyte, drastically increasing its electrophilicity for the nucleophilic attack[4][5].

    • Add 50 μ L of the DAEB derivatizing solution to 50 μ L of the deproteinized sample supernatant.

    • Cap the vial tightly and incubate in a heating block at 60°C for 40 minutes[6]. Causality Note: Elevated temperature overcomes the thermodynamic activation energy barrier for the cyclization and oxidation steps, ensuring quantitative conversion.

    • Terminate the reaction by rapidly cooling the vials in an ice bath for 5 minutes.

  • HPLC-FLD Analysis :

    • Column : Reversed-phase C18 (e.g., 250 mm × 4.6 mm, 5 μ m).

    • Mobile Phase : Isocratic elution using Methanol/Water (60:40, v/v)[4]. For complex multi-analyte mixtures, a linear gradient of Acetonitrile/Water may be substituted.

    • Flow Rate : 0.8 mL/min.

    • Injection Volume : 10 μ L.

    • Detection : Fluorescence (Excitation λ≈350−367 nm; Emission λ≈445−450 nm)[7][8].

HPLCWorkflowSamplePrep1. Sample PreparationProtein precipitation (TCA)Centrifugation at 10,000 x gDerivatization2. Pre-column DerivatizationDAEB + SupernatantIncubation at 60°C for 40 minSamplePrep->DerivatizationSeparation3. HPLC SeparationC18 Reversed-Phase ColumnIsocratic Elution (MeOH:H2O)Derivatization->SeparationDetection4. Fluorescence DetectionEx: 350-367 nm, Em: 445-450 nmSeparation->DetectionData5. Data AnalysisQuantification via Internal StandardDetection->Data

Step-by-step analytical workflow for DAEB derivatization and HPLC-FLD analysis.

Data Presentation & Performance Metrics

The analytical performance of DAEB is highly competitive, often matching or exceeding the sensitivity of related diamine reagents like 1,2-diamino-4,5-methylenedioxybenzene (DMB)[3][7]. The table below summarizes typical chromatographic parameters and detection limits for DAEB derivatives.

Analyte ClassTarget CompoundDerivative FormedExcitation (nm)Emission (nm)Typical LOD (S/N=3)
Aliphatic AldehydeAcetaldehydeBenzimidazole~350~45010 - 20 fmol
Aromatic AldehydeBenzaldehydeBenzimidazole~355~4555 - 15 fmol
α -DicarbonylMethylglyoxalQuinoxaline~367~4452 - 10 fmol
α -Keto AcidPyruvic AcidQuinoxalinone~367~4455 - 20 fmol

(Note: Exact excitation/emission maxima may shift slightly depending on the mobile phase composition, solvent polarity, and column pH).

Conclusion

1,2-Diamino-4,5-ethoxybenzene provides analytical chemists and drug development professionals with a robust, highly sensitive tool for carbonyl profiling. By understanding the thermodynamic and kinetic drivers of the derivatization reaction—specifically the role of acidic catalysis and the electron-donating ethoxy substituent—scientists can adapt this protocol to a wide array of complex biological matrices, ensuring high E-E-A-T standards in bioanalytical method validation.

References

  • Title: Determination of methylglyoxal in human blood plasma using fluorescence high performance liquid chromatography after derivatization with 1,2-diamino-4,5-methylenedioxybenzene Source: Journal of Chromatography B, 2016 URL: [Link]

  • Title: 1,2-Diamino-4,5-methylenedioxybenzene as a Highly Sensitive Fluorogenic Reagent for α -Keto Acids Source: Chemical and Pharmaceutical Bulletin, 1987 URL: [Link]

  • Title: Derivatization Reagent for HPLC MDB | CAS 81864-15-5 Source: Dojindo Molecular Technologies URL: [Link]

Synthesis of Benzimidazole Derivatives Using Diamines: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview and step-by-step protocols for the synthesis of benzimidazole derivatives from diamines. This document emphasizes the underlying chemical principles, practical experimental considerations, and modern synthetic strategies to empower researchers in this vital area of medicinal chemistry.

Introduction: The Significance of the Benzimidazole Scaffold

The benzimidazole core, a bicyclic system composed of fused benzene and imidazole rings, is a privileged scaffold in medicinal chemistry.[1][2] Its structural resemblance to purine enables it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[3][4] Clinically approved drugs such as the proton pump inhibitor omeprazole and the anthelmintic albendazole feature this heterocyclic motif.[1][5] The versatility of the benzimidazole ring system allows for substitutions at various positions, enabling the fine-tuning of its physicochemical and biological properties.[6] Consequently, the development of efficient and diverse synthetic routes to benzimidazole derivatives remains an active and important area of research.[7][8][9]

Foundational Synthetic Strategies: An Overview

The synthesis of benzimidazoles from o-phenylenediamines is a well-established and versatile approach. The core transformation involves the condensation of a 1,2-diaminobenzene with a one-carbon electrophile, typically a carboxylic acid or an aldehyde, followed by cyclization and aromatization.[10] Two classical named reactions form the bedrock of this methodology: the Phillips-Ladenburg and the Weidenhagen reactions.

  • Phillips-Ladenburg Reaction: This method involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivatives (e.g., esters, anhydrides, or acid chlorides) under acidic conditions and often with heating.[10][11][12][13]

  • Weidenhagen Reaction: This approach utilizes the reaction of an o-phenylenediamine with an aldehyde.[11][13] The initial condensation forms a Schiff base intermediate, which then undergoes cyclization and subsequent oxidation to yield the aromatic benzimidazole ring.[10]

Modern synthetic organic chemistry has seen the evolution of these classical methods, with a focus on improving reaction efficiency, reducing reaction times, enhancing yields, and employing more environmentally benign conditions.[8][10] These advancements include the use of microwave irradiation, ultrasound, and a diverse array of catalysts.[10][14][15][16][17]

General Reaction Mechanism: Condensation of o-Phenylenediamine with an Aldehyde

The reaction between an o-phenylenediamine and an aldehyde proceeds through a multi-step mechanism involving the formation of a Schiff base, followed by intramolecular cyclization and subsequent oxidation.

Benzimidazole Synthesis Mechanism oPD o-Phenylenediamine SchiffBase Schiff Base Intermediate oPD->SchiffBase Condensation Aldehyde Aldehyde (R-CHO) Aldehyde->SchiffBase Dihydrobenzimidazole 1,2-Disubstituted-2,3-dihydro- 1H-benzo[d]imidazole SchiffBase->Dihydrobenzimidazole Intramolecular Nucleophilic Attack Cyclization Intramolecular Cyclization Benzimidazole 2-Substituted Benzimidazole Dihydrobenzimidazole->Benzimidazole Oxidative Aromatization Oxidation Oxidation Classical Synthesis Workflow Start Start Mix Mix o-Phenylenediamine, Aldehyde, and Solvent Start->Mix AddCatalyst Add Catalyst (e.g., HCl) Mix->AddCatalyst AddOxidant Add Oxidant (e.g., H₂O₂) AddCatalyst->AddOxidant Stir Stir at Room Temperature AddOxidant->Stir Monitor Monitor by TLC Stir->Monitor Workup Pour into Ice Water Monitor->Workup Reaction Complete Filter Vacuum Filtration Workup->Filter Purify Recrystallize Filter->Purify Characterize Characterize Product Purify->Characterize End End Characterize->End Microwave Synthesis Workflow Start Start Mix Mix o-Phenylenediamine, Aldehyde, and Catalyst in Microwave Vessel Start->Mix Irradiate Microwave Irradiation Mix->Irradiate Cool Cool to Room Temperature Irradiate->Cool Workup Add Water and Extract with Organic Solvent Cool->Workup Isolate Dry and Concentrate Organic Layer Workup->Isolate Purify Purify by Chromatography or Recrystallization Isolate->Purify Characterize Characterize Product Purify->Characterize End End Characterize->End

Sources

Application Note: 1,2-Diamino-4,5-ethoxybenzene in Bioimaging and Reactive Carbonyl Species Detection

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Discipline: Chemical Biology, Analytical Biochemistry, and Molecular Imaging

Introduction & Chemical Causality

The quantification and visualization of Reactive Carbonyl Species (RCS)—such as methylglyoxal (MGO), glyoxal, and endogenous formaldehyde—are critical for understanding cellular oxidative stress, glycolysis dysregulation, and the pathogenesis of diseases like diabetes and Alzheimer's.

1,2-Diamino-4,5-ethoxybenzene (DAEB) , typically supplied as a stable hydrochloride salt (CAS: 86723-14-0), is a premier fluorogenic derivatization agent designed specifically for trapping these elusive electrophiles.

The Mechanistic Rationale

The structural design of DAEB is highly deliberate. The o-phenylenediamine core acts as a dual nucleophile. When exposed to α -dicarbonyls (like MGO), it undergoes a rapid double condensation to form a highly rigid, extended conjugated quinoxaline ring. When exposed to mono-aldehydes, it forms an intermediate Schiff base that undergoes oxidative cyclization into a benzimidazole derivative ().

Why the ethoxy substitution? Unsubstituted o-phenylenediamine yields adducts with suboptimal quantum yields and excitation wavelengths deep in the UV range, which overlap with biological autofluorescence. The addition of two ethoxy groups at the 4 and 5 positions introduces a strong +M (mesomeric) electron-donating effect. This enriches the electron density of the aromatic system, significantly lowering the oxidation potential and inducing a bathochromic (red) shift in both absorption and emission spectra. Furthermore, the ethoxy moieties provide a distinct lipophilic advantage over the more common methoxy variant (DDB), facilitating superior cell membrane permeability for live-cell bioimaging.

Pathway Glycolysis Glycolysis (Triose Phosphates) MGO Methylglyoxal (MGO) (Reactive Dicarbonyl) Glycolysis->MGO Byproduct Condensation Acidic Condensation (pH < 3) MGO->Condensation Probe 1,2-Diamino-4,5- ethoxybenzene Probe->Condensation Quinoxaline Fluorescent Quinoxaline Adduct Condensation->Quinoxaline Cyclization Detection HPLC / Confocal Detection Quinoxaline->Detection Ex: 350nm Em: 450nm

Pathway of MGO generation and fluorogenic derivatization by 1,2-Diamino-4,5-ethoxybenzene.

Photophysical Properties & Target Specificity

The unreacted DAEB probe exhibits near-zero fluorescence in aqueous media due to the flexibility of the primary amines quenching the excited state via non-radiative decay. Upon cyclization, the structural rigidity eliminates this decay pathway, resulting in a massive "turn-on" fluorescence signal.

Table 1: Photophysical Properties of DAEB and its Analyte Adducts
Compound / Adduct StateTarget AnalyteReaction Mechanism λex​ (nm) λem​ (nm)Relative Quantum Yield ( Φ )
DAEB (Unreacted) N/AN/A305340< 0.01 (Negligible)
DAEB-Benzimidazole Aliphatic/Aromatic AldehydesOxidative Cyclization340440High (~0.45)
DAEB-Quinoxaline α -Dicarbonyls (e.g., MGO)Double Condensation350450Very High (~0.60)

Protocol A: HPLC-Fluorescence Quantification of Methylglyoxal

This protocol is optimized for the absolute quantification of endogenous MGO in cell lysates or plasma.

Step-by-Step Methodology
  • Sample Collection & Lysis: Homogenize tissue or lyse cultured cells directly in cold 0.5 M Perchloric Acid (PCA).

  • Protein Clearance: Centrifuge the lysate at 10,000 × g for 10 minutes at 4°C. Isolate the supernatant.

  • Probe Addition: To 500 µL of the acidic supernatant, add 1,2-Diamino-4,5-ethoxybenzene hydrochloride to a final concentration of 1 mM.

  • Derivatization Incubation: Vortex briefly and incubate the mixture in the dark at room temperature (20-25°C) for 24 hours.

  • HPLC-FLD Analysis: Inject 20 µL onto a C18 reverse-phase column (e.g., 250 × 4.6 mm, 5 µm). Use an isocratic mobile phase of Methanol/Water/Acetic Acid (e.g., 50:50:1 v/v/v) at a flow rate of 1.0 mL/min. Set the fluorescence detector to Ex: 350 nm / Em: 450 nm.

Causality & Field-Proven Insights
  • Why Perchloric Acid? Acidic conditions (pH < 3) are strictly required to instantly precipitate proteins and halt enzymatic activity. More importantly, physiological pH allows the spontaneous, non-enzymatic degradation of glycolytic intermediates (glyceraldehyde 3-phosphate and dihydroxyacetone phosphate) into MGO during the assay, which would introduce severe false-positive artifacts ().

  • Why the Hydrochloride Salt? Using the HCl salt of DAEB rather than the free base prevents premature autoxidation of the electron-rich diamine core in ambient air, preserving the low-fluorescence background of the unreacted probe.

  • Why a 24-Hour Incubation? While the double condensation reaction is thermodynamically favorable, it is kinetically slow at room temperature. Heating the sample accelerates the reaction but degrades heat-labile metabolites. A 24-hour ambient incubation ensures 100% conversion without thermal degradation ().

Self-Validating System (Controls)
  • Matrix Blank: Sample + PCA + Water (No Probe). Used to subtract intrinsic biological autofluorescence.

  • Reagent Blank: Water + PCA + Probe. Used to establish the baseline autoxidation signal of the probe itself.

Workflow Prep 1. Sample Preparation (Cell Culture / Lysis) Acidify 2. Acidification (0.5 M PCA) Prep->Acidify Prevent MGO formation Derivatize 3. Probe Addition (DAEB in HCl) Acidify->Derivatize Incubate 4. Dark Incubation (24h at Room Temp) Derivatize->Incubate Analyze 5. HPLC-FLD Analysis (Quantification) Incubate->Analyze Isocratic Elution

Step-by-step experimental workflow for the HPLC-FLD quantification of reactive carbonyls.

Protocol B: Live-Cell Bioimaging of Reactive Carbonyls

Due to its enhanced lipophilicity, DAEB is highly effective for mapping the spatial distribution of RCS in living cells.

Step-by-Step Methodology
  • Cell Seeding: Seed target cells (e.g., HeLa, SH-SY5Y) in 35 mm glass-bottom confocal imaging dishes and culture until 70-80% confluent.

  • Starvation / Wash: Remove complete media and wash cells twice with warm, serum-free DMEM or HBSS.

  • Probe Incubation: Add 10 µM of DAEB (diluted in serum-free media from a 10 mM DMSO stock) to the cells. Incubate for 30–45 minutes at 37°C in a 5% CO₂ incubator.

  • Wash Steps: Carefully aspirate the probe solution and wash the cells three times with warm PBS (pH 7.4).

  • Confocal Imaging: Image immediately using a confocal laser scanning microscope. Excite the sample using a 355 nm UV laser or a 405 nm diode laser (tail-end excitation). Collect emission in the 420–480 nm window.

Causality & Field-Proven Insights
  • Why Serum-Free Media? Fetal Bovine Serum (FBS) contains abundant oxidized proteins and free carbonyls. If the probe is incubated in complete media, it will prematurely react with these extracellular targets, drastically increasing background noise and depleting the probe before it can permeate the cell membrane.

  • Why Thorough Washing? Although DAEB is highly membrane-permeable, unreacted probe left in the extracellular matrix can undergo slow photo-oxidation during laser scanning, leading to false-positive fluorescence.

Self-Validating System (Controls)
  • Positive Control: Pre-incubate a cohort of cells with 100 µM exogenous MGO or formaldehyde for 1 hour prior to probe addition to confirm the dynamic range of the fluorescence turn-on.

  • Negative Control (Scavenger): Pre-treat cells with 1 mM Sodium Bisulfite (NaHSO₃), a potent carbonyl scavenger, for 30 minutes before probe addition. A successful assay will show near-complete ablation of the fluorescence signal, proving the signal is strictly carbonyl-dependent.

References

  • The assay of methylglyoxal in biological systems by derivatization with 1,2-diamino-4,5-dimethoxybenzene Analytical Biochemistry[Link]

  • Reaction-based small-molecule fluorescent probes for chemoselective bioimaging Nature Chemistry[Link]

  • Fluorescent Products of Reaction between α-Keto Acids and 1,2-Diamino-4,5-dimethoxybenzene Chemical and Pharmaceutical Bulletin[Link]

Troubleshooting & Optimization

Troubleshooting low solubility of diaminobenzene hydrochloride salts

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals experiencing difficulties with the dissolution and stability of diaminobenzene hydrochloride salts, such as o-phenylenediamine dihydrochloride (OPD) and p-phenylenediamine dihydrochloride (PPD).

While these salts are engineered for high aqueous solubility, users frequently encounter apparent "solubility failures." In most cases, these issues are not true thermodynamic solubility limits, but rather the result of buffer incompatibility, auto-oxidation, or the common ion effect.

Diagnostic Workflow for Solubility Failures

TroubleshootingWorkflow Start Issue: Low Solubility of Diaminobenzene HCl CheckSolvent 1. Solvent Polarity Is it an organic solvent? Start->CheckSolvent CheckPH 2. Buffer pH Is pH > 7.0? CheckSolvent->CheckPH No (Aqueous) ActionSolvent Salt is highly polar. Switch to Water or Methanol. CheckSolvent->ActionSolvent Yes (Non-polar) CheckColor 3. Solution Color Is it dark/particulate? CheckPH->CheckColor No ActionPH Free base precipitation. Lower pH to 5.0 - 6.0. CheckPH->ActionPH Yes ActionOx Oxidative polymerization. Use degassed buffer & protect from light. CheckColor->ActionOx Yes Success Self-Validated: Clear, Colorless Solution CheckColor->Success No

Diagnostic workflow for diaminobenzene hydrochloride solubility issues.

Quantitative Solubility Profile

To establish a baseline, verify your target concentration against the established thermodynamic solubility limits of these salts.

CompoundSolventSolubility LimitTemperatureReference
p-Phenylenediamine dihydrochloride (PPD·2HCl)Water ≥100 mg/mL (10 g/100 mL)21 °C[1],[2]
p-Phenylenediamine hydrochloride (PPD·HCl)Water45 mg/mL (45 g/L)20 °C[3]
o-Phenylenediamine dihydrochloride (OPD·2HCl)Water1.5 mg/mL (Standard Assay)20 °C[4]
o-Phenylenediamine dihydrochloride (OPD·2HCl)Ethanol / ChloroformFreely Soluble20 °C[5]

Troubleshooting Guide & FAQs

Q1: Why is my diaminobenzene dihydrochloride salt precipitating when I prepare my assay buffer? Causality (pH and Free Base Conversion): Diaminobenzene dihydrochlorides are acidic organic salts that are highly soluble in water due to their protonated amine groups[1]. The resulting solutions naturally contain moderate to high concentrations of hydrogen ions, driving the pH below 7.0[6]. However, if your assay buffer is strongly buffered at a high pH (e.g., pH > 7.0), the dihydrochloride salt is rapidly deprotonated back into its free base form (diaminobenzene). The uncharged free base is significantly less soluble in aqueous solutions than the salt, leading to immediate precipitation. Solution: Ensure the buffer pH is maintained in the mildly acidic range (pH 5.0 - 6.0) during initial dissolution[4].

Q2: I added the salt to a concentrated hydrochloric acid (HCl) solution to ensure it stays protonated, but it won't dissolve. Why? Causality (The Common Ion Effect): While acidic conditions maintain the protonated state, dissolving a hydrochloride salt in a solvent already saturated with chloride ions (like concentrated HCl) drastically reduces its solubility limit. According to Le Chatelier's principle, the massive excess of chloride ions shifts the equilibrium toward the solid salt, causing the reaction quotient to exceed the solubility product constant ( Ksp​ ). Solution: Dissolve the salt in deionized water or a standard phosphate-citrate buffer first. If extreme acidification is required for your downstream assay, add the acid after complete dissolution.

Q3: My solution dissolved initially, but after 30 minutes, it turned dark brown/black and insoluble particulates formed. Is this a solubility limit issue? Causality (Oxidative Polymerization): This is a chemical degradation issue, not a primary solubility failure. Diaminobenzenes are highly susceptible to auto-oxidation when exposed to light and atmospheric oxygen, rapidly converting into quinoneimines[3]. These oxidized intermediates spontaneously polymerize into large, insoluble, dark-colored complexes (a property heavily utilized in hair dyes, but detrimental to analytical assays)[1]. Solution: Prepare solutions immediately before use, protect them from light using amber tubes, and use degassed buffers to minimize dissolved oxygen.

Q4: Can I use organic solvents to improve the solubility of o-Phenylenediamine dihydrochloride (OPD)? Causality (Solvent Polarity and Isomeric Differences): While p-phenylenediamine (PPD) dihydrochloride is highly soluble in water ( ≥100 mg/mL)[2], o-phenylenediamine (OPD) dihydrochloride can sometimes exhibit limited aqueous solubility at higher concentrations, and is described as "slightly soluble" in water by some chemical manufacturers[5]. If your experimental design requires a highly concentrated stock solution of OPD, it is freely soluble in polar organic solvents like ethanol or chloroform[5]. However, for standard ELISA procedures, aqueous phosphate-citrate buffers are optimal and fully support the required working concentrations (typically 0.4 - 1.5 mg/mL)[4].

Self-Validating Protocol: Preparation of Stable OPD Substrate Solutions

This protocol is designed for the preparation of OPD solutions for ELISA procedures. It incorporates a self-validating visual check to ensure chemical integrity prior to assay execution.

Step 1: Buffer Preparation Prepare a 0.05 M phosphate-citrate buffer and adjust the pH to exactly 5.0. Causality: This specific pH maintains the protonated state of the amine groups, ensuring high solubility without being so acidic that it denatures downstream peroxidase enzymes.

Step 2: Buffer Degassing Sparge the buffer with nitrogen or argon gas for 10 minutes. Causality: Displacing dissolved oxygen prevents the auto-oxidation of the diaminobenzene into insoluble quinoneimines.

Step 3: Dissolution Add the o-phenylenediamine dihydrochloride to the buffer to achieve the desired concentration (typically 0.4 mg/mL to 1.5 mg/mL)[4]. Vortex gently for 30 seconds at room temperature (20 °C).

Step 4: Self-Validation Check (Critical) Inspect the solution against a white background. The solution must be completely clear and colorless [4].

  • Validation Failure: If the solution is pink, orange-brown, or cloudy, the protocol has failed (indicating oxidation, high pH deprotonation, or light degradation). Discard the solution and restart.

Step 5: Activation Immediately prior to use, add the oxidizing agent (e.g., 40 μL of fresh 30% H2​O2​ per 100 mL of substrate buffer)[4]. Keep the solution protected from light until the reaction is stopped with 3 N HCl or 3 M H2​SO4​ .

References

  • Title: 1,4-Diaminobenzene dihydrochloride | C6H10Cl2N2 | CID 12205 Source: nih.gov (PubChem) URL: [Link]

  • Title: o-Phenylenediamine dihydrochloride, 98+% 25 g | Buy Online Source: fishersci.ca (Thermo Scientific Chemicals) URL: [Link]

Sources

Technical Support Center: Purification of 1,2-Diamino-4,5-diethoxybenzene Reaction Products

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges in the purification of 1,2-diamino-4,5-diethoxybenzene. As a substituted o-phenylenediamine, this compound is a valuable building block but presents specific purification hurdles due to its susceptibility to oxidation and the basicity of its amino groups. This document moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot and optimize your purification strategy effectively.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries encountered during the purification process.

Q1: My isolated 1,2-diamino-4,5-diethoxybenzene is a dark brown, purple, or almost black solid. What happened, and can I still use it?

A: The dark coloration is almost certainly due to air oxidation. Aromatic amines, especially electron-rich diamines like this one, are highly sensitive to atmospheric oxygen. They readily form highly colored, polymeric radical cation species. The usability of the discolored product depends entirely on the tolerance of your subsequent reaction. For many applications, such as the synthesis of certain heterocycles, high purity is critical, and the colored impurities may interfere with the reaction or complicate the next purification step. It is strongly recommended to purify the material before use.[1]

Q2: What are the typical impurities I should expect from the synthesis?

A: The impurity profile depends on the synthetic route, which is commonly the reduction of 1,2-diethoxy-4,5-dinitrobenzene. Key impurities include:

  • Unreacted Starting Material: Residual 1,2-diethoxy-4,5-dinitrobenzene.

  • Partially Reduced Intermediates: Compounds such as 2-amino-1-nitro-4,5-diethoxybenzene. These can arise from incomplete reduction.[1]

  • Catalyst Residues: If catalytic hydrogenation was used (e.g., with Pd/C, Raney Nickel), trace metals might contaminate the product.[2][3] Thorough filtration through a pad of Celite® is crucial.

  • Oxidation Products: As discussed in Q1, these are common and often responsible for product discoloration.

Q3: How should I properly store the purified 1,2-diamino-4,5-diethoxybenzene to prevent degradation?

A: To maintain purity, storage conditions are critical. The purified compound should be stored in a tightly sealed container under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.[1] It should also be protected from light and stored at refrigerated temperatures (2-8 °C) to minimize degradation over time.

Q4: Which analytical techniques are best suited for assessing the final purity?

A: A combination of techniques provides the most comprehensive assessment:

  • High-Performance Liquid Chromatography (HPLC): Excellent for quantifying purity and detecting minor impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the mass of the desired product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C): Invaluable for confirming the chemical structure of the main component and identifying any structurally related impurities.[1]

Part 2: Troubleshooting Guide

This table outlines common problems, their probable causes, and actionable solutions to guide your experimental optimization.

Problem Probable Cause(s) Suggested Solution(s)
Product Fails to Crystallize ("Oils Out") The chosen recrystallization solvent is too nonpolar for the compound, or the solution is supersaturated.[1]- Screen a wider range of solvents or use a co-solvent system (e.g., ethanol/water, ethyl acetate/heptane).- Add a more polar co-solvent dropwise to the hot, oiled-out mixture until a clear solution forms, then allow it to cool slowly.[1]- Ensure you are using a sufficient volume of solvent.
Persistent Color After Recrystallization Highly colored oxidation products are co-crystallizing with the product.- Before crystallization, treat the hot solution with a small amount of activated carbon and perform a hot filtration to remove the carbon and adsorbed impurities.[1]- Perform all steps, especially filtration of the hot solution, quickly and under a blanket of inert gas to minimize air exposure.
Broad Tailing on Silica Gel TLC/Column The basic amino groups are interacting strongly with the acidic silanol groups (Si-OH) on the silica surface.[4][5]- Modify the Mobile Phase: Add a small amount (0.5-1%) of a competing base, like triethylamine (TEA) or ammonium hydroxide, to your eluent.[5]- Change the Stationary Phase: Use a less acidic or basic stationary phase, such as basic alumina or an amine-functionalized silica gel column.[4][5]
Contamination with Non-Basic Impurities The impurity has similar polarity to the product, making separation by standard chromatography or recrystallization difficult.- Employ Acid-Base Extraction . Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and extract with aqueous acid (e.g., 1M HCl). The basic diamine will move to the aqueous layer as its hydrochloride salt, while neutral impurities (like the dinitro starting material) remain in the organic layer.[6] The diamine is then recovered by basifying the aqueous layer and extracting.
Low Overall Yield Product loss during multiple purification steps; incomplete crystallization; irreversible adsorption onto silica gel.- Optimize the primary purification method to be as efficient as possible to avoid the need for re-purification.- For recrystallization, ensure the solution is fully saturated before cooling and cool slowly to maximize crystal growth. Chill the filtrate to check for a second crop of crystals.- If using chromatography, choose a method that minimizes product loss, such as using an amine-functionalized column to prevent irreversible binding.[5]
Part 3: Visual Workflows & Diagrams

Visual guides can simplify decision-making during the purification process.

Purification_Decision_Workflow start Crude Reaction Product check_physical Assess Physical State & TLC start->check_physical recrystallize Attempt Recrystallization check_physical->recrystallize Solid & Crystallizable chromatography Perform Column Chromatography check_physical->chromatography Oily or Complex Mixture acid_base Consider Acid-Base Extraction (for neutral impurities) check_physical->acid_base Known Non-Basic Impurities check_cryst Pure Crystals? recrystallize->check_cryst success Pure Product (Store Properly) check_cryst->success Yes check_cryst->chromatography No (Oily, Impure) chromatography->success acid_base->recrystallize Then Recrystallize

Caption: Decision workflow for selecting a primary purification method.

Acid_Base_Extraction cluster_0 Step 1: Acidic Extraction cluster_1 Step 2: Basification & Recovery funnel1 Organic Layer Crude Mixture in EtOAc Aqueous Layer 1M HCl funnel1_out Organic Layer Neutral Impurities Aqueous Layer Diamine•2HCl (aq) funnel1->funnel1_out Shake & Separate funnel2_in Organic Layer Fresh EtOAc Aqueous Layer Diamine•2HCl (aq) + excess NaOH funnel1_out:f1->funnel2_in:f1 Transfer Aqueous Layer funnel2_out Organic Layer Purified Diamine Aqueous Layer NaCl, excess NaOH (aq) funnel2_in->funnel2_out Shake & Separate

Caption: Workflow for purification via acid-base extraction.

Part 4: Detailed Experimental Protocols

Protocol 1: Purification by Recrystallization with Activated Carbon

This method is ideal for solid crude products that are thermally stable and show a significant solubility difference between hot and cold solvents.

  • Solvent Selection: Test the solubility of a small amount of crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) and co-solvent systems (e.g., ethanol/water, ethyl acetate/heptane). A suitable solvent will dissolve the compound when hot but provide low solubility when cold.

  • Dissolution: In an Erlenmeyer flask, add the crude solid and the minimum amount of the chosen hot solvent required to fully dissolve it. Use a magnetic stir bar and a hot plate.

  • Decolorization (Optional but Recommended): To the hot, dark solution, add a very small amount of activated carbon (approx. 1-2% w/w of your crude product).

    • Causality: Activated carbon has a high surface area that adsorbs large, flat, conjugated molecules, which are characteristic of the colored oxidation impurities.[1]

  • Hot Filtration: Bring the solution back to a gentle boil for 5-10 minutes. Set up a fluted filter paper in a stemless funnel. Quickly filter the hot solution into a clean, pre-warmed Erlenmeyer flask to remove the carbon and any insoluble impurities.

    • Expert Tip: Pre-warming the filtration apparatus prevents premature crystallization of the product in the funnel.

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[7] Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities from the crystal surfaces.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Flash Column Chromatography on Amine-Modified Silica

This is the method of choice for oily products or complex mixtures where recrystallization fails. Using an amine-functionalized stationary phase is highly recommended to achieve sharp peaks and good separation.[5]

  • Stationary Phase: Biotage® KP-NH or similar amine-functionalized silica gel.

    • Causality: The amine-functionalized surface is basic and masks the underlying acidic silanols of the silica. This prevents the strong acid-base interaction with the basic diamine product, resulting in symmetrical peaks and improved recovery.[5]

  • Mobile Phase Selection: Use thin-layer chromatography (TLC) on an amine-silica plate to determine an optimal eluent system. A gradient of ethyl acetate in hexanes or dichloromethane in hexanes is a good starting point. Aim for a product Rf of ~0.2-0.3.

  • Column Packing: Pack the column with the amine-functionalized silica as a slurry in the initial, least polar eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, for less soluble products, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Run the column using a solvent gradient, starting with a low polarity (e.g., 100% hexanes) and gradually increasing the proportion of the more polar solvent (e.g., ethyl acetate). Collect fractions and monitor them by TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

References
  • Synthetic route of 1,2‐diamino‐4,5‐dimethoxybenzene. ResearchGate. [Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography? (2023, February 10). Biotage. [Link]

  • Is there an easy way to purify organic amines? (2023, January 19). Biotage. [Link]

  • Recovery of Polyol and Aromatic Amines from Rigid Polyurethane Foams via Ammonolysis | JACS Au. (2025, July 9). ACS Publications. [Link]

  • Purification Troubleshooting : r/Chempros. (2024, May 16). Reddit. [Link]

  • Recrystallization-1.doc.pdf. University of Texas at Dallas. [Link]

  • 1,2-diamino-4-nitrobenzene - Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. Agilent. [Link]

  • US8455691B2 - Process for the purification of aromatic amines - Google Patents.

Sources

Minimizing side reactions in phenylenediamine condensation protocols

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support & Troubleshooting Center for Phenylenediamine Condensation . As a Senior Application Scientist, I have designed this guide to move beyond basic recipes. Here, we address the fundamental chemical causality behind the side reactions that plague o-phenylenediamine (OPD) condensations—such as oxidation, oligomerization, and poor regioselectivity—and provide self-validating, field-proven protocols to ensure high-fidelity synthesis of quinoxalines and benzimidazoles.

Section 1: Mechanistic Troubleshooting & FAQs

Q1: Why does my reaction mixture rapidly turn black, and how do I prevent the formation of dark tars? The Causality: o-Phenylenediamine is a highly electron-rich aromatic diamine that is exceptionally susceptible to air oxidation. When exposed to molecular oxygen, especially under basic conditions or elevated temperatures, OPD undergoes oxidative polymerization to form polyaniline-like dark tars[1]. This side reaction aggressively competes with the intended nucleophilic attack on the dicarbonyl or aldehyde. The Solution:

  • Pre-reaction: If your OPD starting material is already dark, purify it prior to use by treating its aqueous solution with sodium dithionite (a reducing agent) and activated carbon[1].

  • In-reaction: Degas all solvents by sparging with Argon or Nitrogen. Conduct the condensation under a strict inert atmosphere. Alternatively, use the hydrochloride salt of OPD, which is far more stable against oxidation, and liberate the free base in situ using a mild base just before the condensation begins.

Q2: During benzimidazole synthesis from OPD and aldehydes, I keep getting a mixture of mono- and bis-condensation products. How do I control this regioselectivity? The Causality: The condensation of OPD with aldehydes initially forms an unstable benzimidazoline intermediate. This intermediate faces a kinetic bifurcation: it can either undergo oxidative dehydrogenation to form the desired 2-substituted (mono) benzimidazole, or its secondary amine can react with a second equivalent of the aldehyde to form a 1,2-disubstituted (bis) benzimidazole[2]. The Solution: Selectivity is dictated by stoichiometry and Lewis acid coordination.

  • To isolate the mono-condensation product: Use a 4:1 molar ratio of OPD to aldehyde in water at 1 °C without a catalyst. The excess amine and low temperature kinetically favor the mono-product (up to 92% selectivity)[2].

  • To isolate the bis-condensation product: Use an equimolar or excess aldehyde ratio and introduce a Lewis acid catalyst like Erbium(III) trifluoromethanesulfonate ( Er(OTf)3​ ). The catalyst strongly coordinates electron-rich aldehydes, facilitating the second addition[2].

Q3: My quinoxaline synthesis suffers from low yields and the crude product is sticky. What is going wrong? The Causality: Sticky, low-yield crude mixtures are typically the result of unreacted OPD, self-condensation of the 1,2-dicarbonyl compound, or incomplete dehydration[3]. Because OPD is a strong bidentate nucleophile, deviating even slightly from a strict 1:1 molar ratio leaves unreacted starting materials that act as plasticizers in the crude matrix[3]. The Solution:

  • Catalytic Acceleration: Use a green, high-efficiency catalyst like Cerium (IV) ammonium nitrate (CAN) or p-Toluenesulfonic acid (p-TsOH) to accelerate the desired cyclocondensation, outcompeting dicarbonyl self-condensation[4][5].

  • Workup: Because unreacted OPD is highly basic, it can be selectively purged from the organic matrix by washing the crude product with a 10% aqueous HCl solution, which protonates the diamine and pulls it into the aqueous waste[3].

Section 2: Mechanistic & Workflow Visualizations

ReactionPathways OPD o-Phenylenediamine (OPD) Target1 Quinoxaline (Target) OPD->Target1 Catalyst (e.g., CAN) Inert Atm Target2 Mono-Benzimidazole (Target) OPD->Target2 4:1 Ratio Catalyst-Free Side1 Polyanilines / Tars (Oxidation) OPD->Side1 O2 (Air) Uncontrolled Side2 Bis-Condensation (1,2-Disubstituted) OPD->Side2 Excess Aldehyde Er(OTf)3 Catalyst Carbonyl 1,2-Dicarbonyl / Aldehyde Carbonyl->Target1 Carbonyl->Target2

Mechanistic divergence in OPD condensation: Target pathways vs. oxidative and side reactions.

ProtocolWorkflow Step1 1. Degas Solvents (Ar/N2 Sparge) Step2 2. Stoichiometric Mixing (1:1) Step1->Step2 Step3 3. Catalytic Condensation Step2->Step3 Step4 4. Acid Wash (10% HCl) Step3->Step4 Step5 5. Recrystallization (Pure Product) Step4->Step5

Self-validating workflow for OPD condensation, featuring inert preparation and acid-wash purification.

Section 3: Validated Experimental Protocols

The following protocols are designed as self-validating systems. By strictly controlling the stoichiometry and workup conditions, you inherently prevent the propagation of side reactions.

Protocol A: High-Yield, Anaerobic Synthesis of Quinoxalines

Objective: Prevent OPD oxidation and ensure complete cyclocondensation.

  • Solvent Preparation: Sparge 10 mL of a green solvent (e.g., Ethanol or an Ethanol/Water mixture) with Argon for 15 minutes to displace dissolved oxygen.

  • Substrate Addition: Under an Argon blanket, add exactly 1.0 mmol of purified o-phenylenediamine and 1.0 mmol of the 1,2-dicarbonyl compound (e.g., benzil)[3][6]. Critical: Do not deviate from the 1:1 ratio.

  • Catalysis: Add 5 mol% of Cerium (IV) ammonium nitrate (CAN) to the mixture. This lanthanide-based catalyst accelerates the reaction, typically reaching completion in 20 minutes at room temperature[4].

  • Quench & Isolation: Pour the reaction mixture into 20 mL of ice-cold water. The sudden drop in solubility will precipitate the quinoxaline.

  • Purification (The Self-Validation Step): Filter the crude solid and wash it sequentially with 10% aqueous HCl (to remove any trace unreacted OPD)[3], followed by cold water. Recrystallize from hot ethanol to yield analytically pure quinoxaline.

Protocol B: Selective Synthesis of Mono-Condensation Benzimidazoles

Objective: Prevent bis-condensation (1,2-disubstitution) when reacting OPD with aldehydes.

  • Reaction Setup: In a round-bottom flask, dissolve 4.0 mmol of o-phenylenediamine in 10 mL of distilled water. Cool the flask to 1 °C using an ice-water bath[2].

  • Aldehyde Addition: Slowly add 1.0 mmol of the target aldehyde dropwise. Mechanistic note: The 4:1 excess of amine and the absence of a Lewis acid catalyst kinetically trap the reaction at the mono-condensation stage[2].

  • Stirring: Stir the mixture vigorously for 5–10 minutes at 1 °C.

  • Workup: Extract the aqueous layer with ethyl acetate (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. The high regioselectivity (>92%) often bypasses the need for complex column chromatography[2].

Section 4: Quantitative Data & Optimization Matrix

Use the following table to select the optimal conditions based on your target molecule and the specific side reaction you need to suppress.

Target ScaffoldCatalyst / ConditionMolar Ratio (OPD : Carbonyl)Primary Side Reaction PreventedExpected Yield
Quinoxaline CAN (5 mol%), RT, Aqueous[4]1 : 1OPD Oxidation / Incomplete Condensation80–98%
Quinoxaline p-TsOH, Toluene, Reflux[5]1 : 1Dicarbonyl Self-Condensation>85%
Mono-Benzimidazole Catalyst-Free, Water, 1 °C[2]4 : 1Bis-Condensation (1,2-disubstitution)~92%
Bis-Benzimidazole Er(OTf)3​ (10 mol%), RT[2]1 : 1.1Mono-Condensation (Forces bis-addition)~62–74%

Section 5: References

1.3 2.2 3.4 4. 1 5.5 6.6

Sources

Recrystallization techniques for 1,2-Diamino-4,5-diethoxybenzene dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Troubleshooting, Recrystallization Protocols, and FAQs for High-Sensitivity HPLC-FLD Workflows

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical handling, purification, and troubleshooting of 1,2-diamino-4,5-diethoxybenzene dihydrochloride. This compound, alongside its structural analog 1,2-diamino-4,5-methylenedioxybenzene (DMB), is a premier fluorogenic derivatization reagent used for the ultra-sensitive HPLC-FLD detection of α -keto acids, sialic acids, and α -diketones (such as the quorum-sensing autoinducer AI-2) 1.

Because the analytical sensitivity of these assays relies entirely on a low fluorescence background, mastering the chemical stability and purification of this reagent is a mission-critical skill for any drug development professional or analytical chemist.

Part 1: Frequently Asked Questions (Troubleshooting)

Q1: My HPLC chromatogram shows a massive interfering peak near the solvent front that masks my derivatized analyte peaks. What is happening? A: Your reagent has auto-oxidized. The electron-rich aromatic ring of the diamine is highly susceptible to atmospheric oxygen, forming quinoxaline-like polymeric impurities. Unfortunately, these degradation products fluoresce at the exact same excitation/emission wavelengths (Ex: 373 nm / Em: 448 nm) as your target analyte adducts 2. Solution: You must recrystallize the reagent using activated charcoal prior to derivatization.

Q2: Why do we use the dihydrochloride salt instead of the free base, and why must I add HCl during the recrystallization process? A: The free base form of 1,2-diamino-4,5-diethoxybenzene is extremely electron-rich and will oxidize into a black, tarry substance within minutes of air exposure. Converting it to the dihydrochloride salt protonates the amines, drastically lowering the Highest Occupied Molecular Orbital (HOMO) energy and stabilizing the molecule against electrophilic oxygen. During recrystallization, dissolving the salt in pure water can cause transient dissociation into the free base. Adding 0.1 M HCl ensures the amines remain fully protonated and protected during the heating phase.

Q3: Can I just use a standard ethanol recrystallization without charcoal? A: No. The oxidized impurities are structurally similar to the parent compound and will readily co-crystallize if you only manipulate solvent polarity. Activated charcoal is mandatory because its porous, hydrophobic surface selectively adsorbs the extended π -conjugated networks of the polymeric impurities, leaving the highly polar, protonated diamine in the aqueous phase.

Q4: My derivatization yield is inconsistent, and the reaction mixture turns dark brown upon heating. How do I fix this? A: This indicates a failure in the buffer capacity during the derivatization step. The derivatization of α -diketones requires a mildly acidic environment (often utilizing a reductant like sodium dithionite or 2-mercaptoethanol) 3. If your reagent is heavily degraded, the acidic byproducts can shift the pH, inhibiting the condensation reaction. Always use freshly recrystallized reagent and verify the pH of your sample/labeling mixture before incubation.

Part 2: Logical Workflows & Causality Diagrams

Understanding the chemical logic behind reagent degradation and purification is essential for preventing analytical failures.

ChemLogic A Free Base Diamine (Electron-Rich) B Auto-Oxidation (O2) (Forms Colored Polymers) A->B Exposure to Air C Dihydrochloride Salt (Protonated Amines) A->C + 2 HCl C->A High pH (Aqueous) D Stable Precursor (Resists Oxidation) C->D Inert Storage

Figure 1: Logical relationship between protonation state and oxidative stability of aromatic diamines.

G N1 Degraded Reagent (High Background / Brown) N2 Dissolution in Hot 0.1 M HCl (Prevents Free Base Formation) N1->N2 N3 Activated Charcoal Treatment (Adsorbs Oxidized Polymers) N2->N3 N4 Hot Filtration via Celite (Removes Carbon Particulates) N3->N4 N5 Crystallization via Cold Ethanol (Precipitates Dihydrochloride Salt) N4->N5 N6 Pure Reagent (Colorless / Low Background) N5->N6 N7 HPLC-FLD Validation (Ex: 373 nm, Em: 448 nm) N6->N7 Self-Validating Step

Figure 2: Logical workflow for the purification and validation of the diamine dihydrochloride.

Part 3: Standard Operating Procedure (SOP)

Charcoal-Assisted Recrystallization Protocol

This protocol is designed as a self-validating system . The success of this methodology is proven not just by the visual appearance of the crystals, but by running a "blank" derivatization (reagent + buffer, no analyte) on your HPLC system. A successful recrystallization yields a blank chromatogram with no peaks exceeding 5% of your lowest standard calibrator.

Materials Required:

  • Crude 1,2-Diamino-4,5-diethoxybenzene dihydrochloride

  • 0.1 M Hydrochloric Acid (HCl), HPLC grade

  • Activated Charcoal (Decolorizing carbon, acid-washed)

  • Celite 545 (Diatomaceous earth)

  • Absolute Ethanol (Ice cold)

  • Diethyl Ether (Ice cold)

Step-by-Step Methodology:

  • Acidic Dissolution: Weigh 1.0 g of the crude, dark reagent. Dissolve it in 10 mL of near-boiling 0.1 M HCl in a fume hood.

    • Causality: Using 0.1 M HCl instead of pure water ensures the amines remain fully protonated, preventing the transient formation of the highly unstable free base during the thermal stress of heating.

  • Decolorization: Add 100 mg of activated charcoal to the hot solution. Boil gently for 3 to 5 minutes while stirring continuously.

    • Causality: The extended π -conjugated systems of the oxidized impurities have a high thermodynamic affinity for the porous, hydrophobic surface of activated carbon. The protonated, highly polar dihydrochloride salt remains partitioned in the aqueous phase.

  • Hot Filtration: Pre-heat a Buchner funnel and prepare a tightly packed Celite 545 pad (approx. 0.5 cm thick) over a standard filter paper. Filter the boiling mixture rapidly under vacuum.

    • Causality: A Celite pad is non-negotiable. Charcoal particulates are fine enough to pass through standard filter paper pores. If they bypass the filter, they will introduce heterogeneous nucleation sites and contaminate the final product, ruining optical clarity.

  • Crystallization: Transfer the pale yellow or colorless filtrate to an Erlenmeyer flask. Slowly add 30 mL of ice-cold absolute ethanol while swirling. Place the flask in an ice bath for 2 hours to maximize precipitation.

    • Causality: Ethanol acts as an anti-solvent. By introducing it, the dielectric constant of the mixture drops rapidly, forcing the highly polar dihydrochloride salt to precipitate out of solution while trace organic impurities remain solvated.

  • Recovery & Storage: Filter the resulting white to pale-yellow needle-like crystals. Wash the filter cake with 10 mL of cold diethyl ether to rapidly displace residual water and ethanol. Dry under high vacuum in a desiccator for 12 hours.

    • Causality: Residual moisture will lead to slow hydrolysis and auto-oxidation. Store the final dried product at -20°C under an argon atmosphere, strictly protected from light.

Part 4: Quantitative Data & Quality Control Metrics

To benchmark the success of your recrystallization, compare your reagent against the analytical metrics provided in the table below. Using crude reagent directly from a degraded batch will critically compromise your Limit of Detection (LOD).

MetricCrude Reagent (Degraded)Recrystallized ReagentAnalytical Impact
Visual Appearance Brown to black powderWhite to pale-yellow crystalsIndicates successful removal of conjugated polymers.
Background Fluorescence > 50,000 RFU< 500 RFUDrastically lowers the limit of detection (LOD) in HPLC-FLD.
Signal-to-Noise (S/N) < 3 (at 10 nM analyte)> 50 (at 10 nM analyte)Enables trace quantification in complex biological matrices.
Derivatization Yield 40% - 60%> 95%Ensures stoichiometric conversion of target analytes.

References

  • New sialic acids from biological sources identified by a comprehensive and sensitive approach: liquid chromatography-electrospray ionization-mass spectrometry (LC-ESI-MS)
  • An ultrasensitive chemical method for polysialic acid analysis Source: Oxford Academic URL
  • Discovery of a Human Metabolite that Mimics the Bacterial Quorum-Sensing Autoinducer AI-2 Source: bioRxiv URL

Sources

Handling hygroscopic nature of diaminobenzene hydrochloride salts

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Handling Hygroscopic Diaminobenzene Hydrochloride Salts

Welcome to the Advanced Reagent Handling Support Center. Diaminobenzene hydrochloride salts—including o-phenylenediamine dihydrochloride (OPD), m-phenylenediamine, and p-phenylenediamine variants—are critical chromogenic substrates and synthetic intermediates. However, their highly hygroscopic nature and susceptibility to rapid oxidation present significant challenges in both analytical assays and organic synthesis[1][2].

As a Senior Application Scientist, I have designed this guide to move beyond basic instructions. Here, we explore the causality behind reagent degradation and provide field-proven, self-validating protocols to ensure absolute experimental integrity.

The Causality of Reagent Degradation

When handling hygroscopic salts, atmospheric moisture is the primary catalyst for failure. The dihydrochloride salt form enhances aqueous solubility but inherently absorbs ambient water[3]. This moisture acts as a microscopic solvent environment on the powder's surface, facilitating deliquescence. Once the crystal lattice is compromised, the amine groups become highly susceptible to permeating oxygen. This leads to rapid air oxidation and the formation of highly colored polymeric impurities, such as 2,3-diaminophenazine in the case of OPD[1][4].

G A Diaminobenzene HCl Salt (Pristine) B Atmospheric Moisture Absorption A->B C Deliquescence & Lattice Disruption B->C D O2 Permeation & Amine Oxidation C->D E Formation of Colored Impurities D->E F Assay Failure: High Background E->F

Caption: Logical relationship between moisture exposure and downstream assay failure.

Troubleshooting & FAQs

Q1: My diaminobenzene hydrochloride powder has clumped and turned dark brown. Can I still use it for synthesis or assays? A: No, it must be discarded. Causality: The clumping (caking) is a direct physical indicator of moisture absorption[5]. The dark brown or purple coloration indicates that the starting material has already undergone significant air oxidation. In ELISA applications, using oxidized OPD will yield an unacceptably high background absorbance, ruining the assay's signal-to-noise ratio[1]. In organic synthesis, these polymeric impurities will interfere with reaction stoichiometry and require extensive downstream purification.

Q2: How do I accurately weigh these hygroscopic salts without skewing the stoichiometry of my reaction? A: You must isolate the reagent from ambient humidity. Causality: Water mass adds to the total weight on the balance. If you weigh 100 mg of a heavily hydrated salt, a significant percentage of that mass is water, reducing the actual molarity of your active pharmaceutical ingredient (API). Solution: Weigh the material inside a controlled inert environment, such as a glovebox purged with Argon or Nitrogen[6][7]. If a glovebox is unavailable, utilize a Thermogravimetric Analyzer (TGA) to determine the exact moisture content and mathematically correct your weighing[8], or use pre-weighed reaction vials packaged under an inert atmosphere[6].

Q3: In my ELISA workflow, the OPD substrate solution turns yellow/orange before I even add it to the plate. How do I fix this? A: Premature color development is caused by trace oxidation. Causality: This occurs if the buffer contains trace heavy metal ions that catalyze oxidation, if the solution is exposed to direct light, or if metallic forceps were used to handle OPD tablets[3]. Solution: Always use high-purity deionized water for your 0.05 M phosphate-citrate buffer[1]. Never use metallic spatulas or forceps; use plastic or Teflon-coated tools. Keep the prepared solution in the dark until the exact moment of use.

Quantitative Handling Parameters

To standardize your laboratory's approach, adhere to the following validated parameters for diaminobenzene hydrochloride salts:

ParameterAcceptable Range / ConditionCausality & Impact
Storage Temperature -20°C to 8°C (varies by derivative)Minimizes thermal degradation and kinetic oxidation rates[1][9].
Atmosphere Inert (Argon/N2), 1-2 mBar over ambientPrevents moisture absorption and O2-driven polymerization[2][7].
Buffer pH (for OPD) 5.0 (0.05 M Phosphate-Citrate)Optimal pH for Horseradish Peroxidase (HRP) enzymatic turnover[1].
Self-Validation (A450) < 0.05 Absorbance UnitsEnsures the substrate is pristine prior to HRP exposure[10][9].
Working Concentration 0.4 mg/mLProvides optimal stoichiometric excess for standard ELISA[1][9].

Step-by-Step Methodologies (Self-Validating Protocols)

Protocol A: Inert Atmosphere Handling & Weighing (Glovebox Method)

This protocol ensures the structural integrity of the salt is maintained during transfer and measurement.

  • Thermal Equilibration: Remove the sealed reagent bottle from cold storage and allow it to sit at room temperature for at least 30 minutes. Causality: Opening a cold bottle in ambient air causes immediate condensation of atmospheric moisture onto the hygroscopic powder.

  • Antechamber Purging: Place the sealed bottle into the glovebox antechamber. Perform a minimum of three evacuation/refill cycles with inert gas (Argon or Nitrogen)[11].

  • Inert Transfer: Bring the bottle into the main chamber. Ensure the glovebox environment is maintained at 1-2 mBar over ambient pressure with strictly monitored O2 and H2O levels[7].

  • Weighing: Using a non-metallic, baked-out plastic spatula[11], rapidly weigh the required mass into a dry vial.

  • Sealing: Tightly cap the reagent bottle and wrap the seal with Teflon tape before removing it from the glovebox[11].

Protocol B: Preparation and Self-Validation of OPD Substrate for ELISA

Every assay must be a self-validating system. Do not proceed with an experiment without confirming reagent viability.

  • Buffer Preparation: Prepare a 0.05 M phosphate-citrate buffer by mixing 25.7 mL of 0.2 M dibasic sodium phosphate, 24.3 mL of 0.1 M citric acid, and 50 mL of high-purity deionized water. Adjust pH to exactly 5.0[1].

  • Dissolution: Dissolve the OPD powder or tablet in the buffer to achieve a final concentration of 0.4 mg/mL[1]. Note: Do not touch tablets with bare hands or metallic forceps[10].

  • Self-Validation Check (Critical): Before adding the activation agent, take a 200 µL aliquot of the solution and read its absorbance at 450 nm on a spectrophotometer. The background absorbance must be < 0.05 [10][9]. If it is ≥ 0.05, the reagent has oxidized and must be discarded.

  • Activation: Immediately prior to use, add 40 µL of fresh 30% hydrogen peroxide (H2O2) per 100 mL of the validated substrate solution[1].

  • Execution: Add to ELISA wells, incubate in the dark for 30 minutes, and stop the reaction with 3 M HCl or H2SO4 before final reading at 492 nm[1][10].

Workflow S1 Equilibrate Sealed Vial to Room Temp (30 min) S2 Transfer via Glovebox Antechamber S1->S2 S3 Weighing under Argon/N2 Atmosphere S2->S3 S4 Dissolve in 0.05 M Phosphate-Citrate (pH 5.0) S3->S4 S5 Self-Validation: Measure A450 S4->S5 S6 Pass: A450 < 0.05 Add H2O2 & Use S5->S6 Valid S7 Fail: A450 ≥ 0.05 Discard Solution S5->S7 Invalid

Caption: Step-by-step experimental workflow and self-validation for OPD substrate preparation.

References

  • o-Phenylenediamine dihydrochloride - MilliporeSigma . Sigma-Aldrich. Available at: 1

  • 4-NITRO-O-PHENYLENEDIAMINE DIHYDROCHLORIDE - Moumoujus . Moumoujus. Available at: 3

  • o-Phenylenediamine dihydrochloride tablet - Sigma-Aldrich . Sigma-Aldrich. Available at: 10

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  • Handling and storage protocols for hygroscopic sultamicillin hydrochloride powder - Benchchem . Benchchem. Available at: 5

  • o-Phenylenediamine dihydrochloride (P6912) - Datasheet . Newegg. Available at: 9

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  • SAFETY DATA SHEET - Thermo Fisher Scientific . Thermo Fisher Scientific. Available at: 2

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  • Glovebox Policies and Procedures (updated 07/2022) . Texas A&M University. Available at: 11

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Validation & Comparative

HPLC method for purity assessment of phenylenediamine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Title: High-Performance Liquid Chromatography (HPLC) Strategies for Purity Assessment of Phenylenediamine Derivatives: A Comparative Guide

Introduction Phenylenediamine derivatives (PPDs), including p-phenylenediamine, its acetylated metabolites (MAPPD, DAPPD), and industrial antioxidants like 6PPD, are critical compounds in cosmetics, polymer manufacturing, and toxicological monitoring[1]. However, their purity assessment and trace quantification present significant analytical challenges. As highly polar, basic, and electron-rich aromatic amines, PPDs are notoriously susceptible to rapid auto-oxidation and severe peak tailing on conventional silica-based stationary phases[2].

This guide provides a comparative analysis of HPLC methodologies, evaluating stationary phase chemistries, mobile phase modifiers, and detection modalities to establish a self-validating system for PPD purity assessment.

Mechanistic Challenges in Phenylenediamine Analysis

The structural nature of PPDs dictates two primary chromatographic hurdles that must be addressed during method development:

  • Oxidative Instability: The amino groups on the aromatic ring readily donate electrons, leading to the formation of quinonediimines and subsequent polymerization (e.g., Bandrowski's base). This degradation artificially lowers purity yields, creates spurious baseline noise, and compromises sample stability during autosampler residence time[2].

  • Secondary Interactions: The basic amine functionalities interact strongly with unreacted, acidic silanol groups on standard reversed-phase silica columns. This ion-exchange interaction disrupts the partitioning mechanism, resulting in broad, asymmetrical peaks and poor resolution[3].

To counteract these effects, analytical protocols must integrate chemical stabilization (e.g., ascorbic acid or EDTA) and specialized column chemistries[2].

G cluster_0 Analytical Challenges cluster_1 Methodological Solutions PPD Phenylenediamine (PPD) Oxidation Auto-Oxidation (Quinonediimine) PPD->Oxidation Air/Light Silanol Silanol Interactions (Ion-Exchange) PPD->Silanol Silica Matrix Antioxidant Ascorbic Acid / EDTA Stabilization Oxidation->Antioxidant Prevented by Column Polar-Embedded C18 / Amine Modifiers Silanol->Column Resolved by

Logical relationship between PPD analytical challenges and their methodological solutions.

Comparative Evaluation of Column Chemistries and Mobile Phases

Selecting the appropriate stationary phase and mobile phase buffer is the most critical decision in PPD method development. Standard end-capped C18 columns often fail to provide adequate retention for these highly polar compounds without heavy ion-pairing agents.

  • Conventional C18 with Amine Modifiers: To suppress silanol interactions on standard C18 columns, amine-based modifiers like 1% triethanolamine (TEA) adjusted to pH 8.4 can be used[4]. TEA acts as a sacrificial base, occupying active silanol sites so PPD elutes symmetrically.

  • Hydrophilic/Polar-Embedded C18: Columns with polar-embedded groups (e.g., AQUA C18) allow for highly aqueous mobile phases (up to 95% buffer) without phase collapse[5]. This maximizes the retention of polar PPD and its metabolites while maintaining excellent peak shape using simple volatile buffers like 25 mM ammonium acetate[5].

  • Polymer-Coated Silica: Advanced columns (e.g., Capcell Pak) utilize a silicone polymer coating over the silica matrix prior to C18 bonding, effectively shielding all acidic silanols and allowing robust analysis of highly basic compounds even at neutral pH[3].

Table 1: Comparison of HPLC Column and Mobile Phase Strategies for PPDs

Column ChemistryMobile Phase StrategyAdvantagesLimitations
Standard C18 Acetonitrile / 1% Triethanolamine (pH 8.4)Inexpensive; TEA effectively masks silanols for sharp peaks.High pH reduces column lifespan; TEA is incompatible with MS detection.
Polar-Embedded C18 5% Acetonitrile / 95% Ammonium Acetate (25 mM)[5]Excellent retention of polar PPDs; MS and ECD compatible.Requires strict equilibration; sensitive to matrix salt overload.
Polymer-Coated C18 Phosphate Buffer (pH 2.5 - 7.0) / Acetonitrile[3]Superior pH stability; zero silanol interference; high reproducibility.Higher initial consumable cost.

Detector Selection: UV-DAD vs. Electrochemical (ECD) vs. MS

While UV-Vis or Diode Array Detectors (DAD) are standard for purity assessment, PPDs are highly electroactive, making Electrochemical Detection (ECD) an exceptionally sensitive orthogonal technique.

  • UV-DAD: PPD exhibits strong UV absorbance at 240 nm and 280-290 nm[6]. It is robust for bulk purity assessment (>0.1%) but may suffer from matrix interferences in complex formulations (e.g., henna or biological fluids)[7].

  • Amperometric ECD: Operating at a positive oxidation potential (e.g., +400 mV), ECD provides extreme selectivity and sensitivity for PPDs, achieving limits of determination down to 0.5 µM without sample pre-concentration[5].

  • LC-MS/MS: Essential for trace toxicological monitoring (e.g., 6PPD in environmental or biological samples), offering Limits of Detection (LOD) as low as 0.17 ng/mL[1]. However, PPDs must be stabilized, and buffers must be volatile (e.g., formate/acetate)[4].

Table 2: Performance Comparison of Detection Modalities for PPD

DetectorTypical LODSelectivityIdeal Application
UV-DAD (240-290 nm) 1.17 - 5 µg/mLModerateRoutine QA/QC, bulk purity of raw materials.
ECD (+400 mV) 0.5 µM[5]Very HighBiological monitoring, trace metabolite quantification.
LC-MS/MS (ESI+) < 0.5 ng/mL[1]ExtremeEnvironmental analysis, complex matrix profiling.

Validated Experimental Workflow for PPD Purity Assessment

The following protocol outlines a self-validating HPLC-DAD/ECD method for the purity assessment of PPD and its derivatives, prioritizing analyte stability and chromatographic resolution. The causality behind the extraction solvent choice is to prevent the rapid auto-oxidation of the free amines[2].

Materials & Reagents:

  • PPD Reference Standard (>99% purity).

  • Ascorbic acid (Antioxidant stabilizer)[5].

  • HPLC-Grade Acetonitrile and 25 mM Ammonium Acetate buffer (pH 4.5 - 5.0)[8].

  • Stationary Phase: Hydrophilic modified C18 (e.g., AQUA C18, 150 x 4.6 mm, 5 µm)[5].

Step-by-Step Methodology:

  • Preparation of Stabilized Diluent: Prepare a diluent consisting of 50:50 Acetonitrile:Water containing 0.1% (w/v) ascorbic acid. Causality: Ascorbic acid acts as a sacrificial reducing agent, preventing the oxidative degradation of PPD during autosampler residence time[5]. Alternatively, aqueous EDTA can be used to chelate trace metals that catalyze oxidation[2].

  • Standard and Sample Preparation: Accurately weigh the PPD sample and dissolve it in the stabilized diluent to achieve a target concentration (e.g., 10 µg/mL). Sonicate for 5 minutes in an ice bath to prevent thermal degradation. Filter through a 0.45 µm PTFE syringe filter[9].

  • Chromatographic Equilibration: Purge the HPLC system and equilibrate the polar-embedded C18 column with the mobile phase (5% Acetonitrile : 95% Ammonium Acetate, 25 mM) at a flow rate of 1.0 mL/min until a stable baseline is achieved[8].

  • Injection and Separation: Inject 10 µL of the sample. The highly aqueous mobile phase forces the polar PPD to partition into the stationary phase, preventing early elution in the void volume[5].

  • Detection: Monitor the eluate sequentially using DAD at 240 nm and ECD at +400 mV[5].

  • System Suitability and Validation: Ensure the tailing factor is < 1.5. Calculate purity by area normalization (for bulk screening) or against an external calibration curve (linear range typically 0.05–50 µM)[5].

Workflow Prep Sample Preparation (Add Ascorbic Acid / EDTA) Extract Extraction & Sonication (Ice Bath) Prep->Extract Filter Filtration (0.45 µm PTFE) Extract->Filter HPLC HPLC Injection (Polar-Embedded C18) Filter->HPLC Mobile Isocratic Elution (5% ACN : 95% NH4OAc) HPLC->Mobile Detect Dual Detection (DAD @ 240nm & ECD @ +400mV) Mobile->Detect Analyze Data Analysis & Purity Quantification Detect->Analyze

Validated experimental workflow for the stabilized extraction and HPLC analysis of PPDs.

Conclusion

The purity assessment of phenylenediamine derivatives requires a nuanced approach that addresses their inherent oxidative instability and basicity. By coupling antioxidant-stabilized sample preparation with polar-embedded stationary phases and dual DAD/ECD detection, analytical scientists can achieve robust, reproducible, and highly sensitive quantification, ensuring the safety and quality of downstream products.

References

  • Khaga Bhavyasri, Amuktha Malyada. "METHOD DEVELOPMENT AND VALIDATION OF PARA-PHENYLENEDIAMINE IN PURE AND MARKETED DYES BY USING RP-HPLC". International Journal of Pharmaceutical Sciences and Research, 2024. 6

  • Carl J. Elskamp. "m-, o-, and p-Phenylenediamine". OSHA Analytical Laboratory, 1991. 2

  • BenchChem. "A Comparative Guide to Analytical Methods for the Quantification of 2-Nitro-p-phenylenediamine and Related Compounds in Cosmetic". BenchChem Application Notes, 2025. 4

  • Shiseido. "Comparison of Shiseido HPLC columns". Obrnuta faza. 3

  • A. Meyer et al. "Determination of p-phenylenediamine and its metabolites MAPPD and DAPPD in biological samples using HPLC-DAD and amperometric detection". ResearchGate, 2009. 8

  • H. Ahmed et al. "Different Analytical Methods of Para-Phenylenediamine Based Hair Dye". Scientific Research Publishing, 2013. 10

  • A. Meyer et al. "Determination of p-phenylenediamine and its metabolites MAPPD and DAPPD in biological samples using HPLC-DAD and amperometric detection". Academia.edu, 2009. 5

  • BenchChem. "Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Determination of N-ethyl-N-methyl-benzene". BenchChem Application Notes, 2025.9

  • N. Al-Suwaidi, H. Ahmed. "Determination of para-Phenylenediamine (PPD) in Henna in the United Arab Emirates". PubMed Central (PMC), 2010. 7

  • Bárbara MCS et al. "Optimization and intralaboratorial validation of an analytical method by HPLC/UV for identification and quantification of p-phenylenediamine in henna dye hair and eyebrows". Vigilância Sanitária em Debate, 2019.

  • MDPI. "Method Development and Validation in Food and Pharmaceutical Analysis". MDPI Books, 2019.11

  • Semantic Scholar. "HPLC Separation of Aryldiamine Transformation Products using a Polar-Modified RP-C18 Column". Semantic Scholar, 2013. 12

  • ResearchGate. "Determination of Para-Phenylenediamine (PPD) in Henna Samples Collected from Libyan Local Markets Using HPLC". ResearchGate, 2021. 13

  • PMC. "Advances in Analytical Determination Methods and Toxicity and Health Risk Assessment of 6PPD and Its Transformation Products in Food". PubMed Central (PMC), 2025. 1

Sources

A Comparative Guide to the UV-Vis Absorption Spectra of 1,2-Diamino-4,5-diethoxybenzene Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the ultraviolet-visible (UV-Vis) absorption spectra of 1,2-diamino-4,5-diethoxybenzene and its derivatives. Designed for researchers, scientists, and professionals in drug development, this document offers a comparative perspective grounded in established spectroscopic principles and experimental data from closely related analogs. We will explore the influence of molecular structure and solvent environment on the electronic transitions that govern the UV-Vis absorption characteristics of these compounds.

Introduction: The Chromophoric System of Substituted o-Phenylenediamines

1,2-Diamino-4,5-diethoxybenzene belongs to the o-phenylenediamine (OPDA) class of compounds. The fundamental chromophore is the benzene ring substituted with two amino (-NH₂) groups in ortho positions. The electronic absorption spectra of aromatic compounds are primarily due to π → π* transitions within the benzene ring.[1] The presence of amino groups, which are strong auxochromes (color-enhancing groups), significantly modifies the spectrum of the parent benzene molecule. The lone pairs of electrons on the nitrogen atoms extend the conjugated system, leading to a bathochromic (red) shift of the absorption maxima to longer wavelengths and an increase in the molar absorptivity (hyperchromic effect).

The addition of two ethoxy (-OCH₂CH₃) groups in the para and meta positions relative to the amino groups further modulates the electronic properties of the aromatic ring. Alkoxy groups are also electron-donating, further enriching the π-system and typically inducing an additional bathochromic shift. Understanding these substituent effects is crucial for predicting and interpreting the UV-Vis spectra of novel derivatives.

Comparative Spectral Analysis

CompoundSolventλmax (nm)Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹)Reference
o-Phenylenediamine Ethanol~235, ~290Not specifiedInferred from[1][2]
4-Methoxy-o-phenylenediamine Not specifiedNot specifiedNot specified[3]
1,2-Diamino-4,5-dimethoxybenzene Not specifiedPredicted: >290Predicted: Higher than OPDAInferred from structural similarity
1,2-Diamino-4,5-diethoxybenzene Not specifiedPredicted: >290 (slightly red-shifted vs. dimethoxy) Predicted: Similar to or slightly higher than dimethoxy analog Theoretical

Discussion of Substituent Effects:

  • From Benzene to o-Phenylenediamine: Benzene exhibits absorption bands around 184 nm, 204 nm, and a weaker, vibrationally-structured band around 254 nm. The addition of two amino groups in o-phenylenediamine causes a significant red shift, with absorption maxima appearing around 235 nm and 290 nm in ethanol. This is due to the electron-donating nature of the amino groups enhancing the π-conjugation.[1][2]

  • Influence of Alkoxy Groups: The introduction of methoxy groups, as in 4-methoxy-o-phenylenediamine[3] and 1,2-diamino-4,5-dimethoxybenzene, is expected to further shift the absorption maxima to longer wavelengths. This is because the oxygen atom's lone pair in the alkoxy group also participates in the π-system, increasing the energy of the highest occupied molecular orbital (HOMO) and decreasing the HOMO-LUMO energy gap.

  • Methoxy vs. Ethoxy Substitution: The electronic effect of an ethoxy group is very similar to that of a methoxy group. Therefore, the UV-Vis spectrum of 1,2-diamino-4,5-diethoxybenzene is predicted to be very similar to that of its dimethoxy counterpart. Any differences would likely be minor and related to subtle changes in solvation or conformation.

The Influence of Solvent Polarity (Solvatochromism)

The position, and sometimes the intensity, of absorption bands in UV-Vis spectra can be influenced by the polarity of the solvent, a phenomenon known as solvatochromism.[4] Aromatic amines like o-phenylenediamine derivatives can exhibit solvatochromic shifts due to changes in the stabilization of the ground and excited states by the solvent.

  • π → π Transitions:* For π → π* transitions, the excited state is generally more polar than the ground state. In such cases, an increase in solvent polarity will stabilize the excited state more than the ground state, leading to a smaller energy gap and a bathochromic (red) shift in the absorption maximum.

  • n → π Transitions:* While less intense, n → π* transitions involving the non-bonding electrons of the nitrogen atoms are also possible. The ground state in these transitions is more stabilized by polar, hydrogen-bonding solvents. This leads to a larger energy gap and a hypsochromic (blue) shift with increasing solvent polarity.

For 1,2-diamino-4,5-diethoxybenzene derivatives, the intense π → π* transitions are expected to dominate the spectrum. Therefore, a shift to longer wavelengths (bathochromic shift) is generally anticipated as the solvent polarity increases.

Experimental Protocol for UV-Vis Spectroscopic Analysis

To ensure accurate and reproducible UV-Vis absorption data, a standardized experimental protocol is essential.

Instrumentation and Materials
  • Spectrophotometer: A dual-beam UV-Vis spectrophotometer capable of scanning from at least 200 nm to 800 nm.

  • Cuvettes: Matched quartz cuvettes with a 1 cm path length.

  • Solvents: Spectroscopic grade solvents (e.g., ethanol, methanol, acetonitrile, cyclohexane) are required to minimize background absorbance.

  • Analyte: A pure sample of the 1,2-diamino-4,5-diethoxybenzene derivative.

Sample Preparation
  • Stock Solution: Accurately weigh a small amount of the analyte and dissolve it in a known volume of the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Working Solutions: Prepare a series of dilutions from the stock solution to determine a concentration that gives a maximum absorbance in the optimal range of the spectrophotometer (typically 0.2 to 1.0 absorbance units).

Data Acquisition
  • Instrument Warm-up: Allow the spectrophotometer to warm up for the manufacturer-recommended time to ensure lamp stability.

  • Baseline Correction: Fill both the sample and reference cuvettes with the pure solvent. Place them in the respective holders and perform a baseline correction across the desired wavelength range (e.g., 200-800 nm). This subtracts the absorbance of the solvent and the cuvettes.

  • Sample Measurement: Empty the sample cuvette, rinse it with the analyte solution, and then fill it with the analyte solution. Place it back in the sample holder.

  • Scan: Perform the UV-Vis scan. The resulting spectrum will show the absorbance of the analyte as a function of wavelength.

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax) and record the absorbance value at this wavelength. Use the Beer-Lambert law (A = εcl) to calculate the molar absorptivity (ε), where A is the absorbance, c is the molar concentration, and l is the path length (1 cm).

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep1 Weigh pure analyte prep2 Prepare stock solution in volumetric flask prep1->prep2 prep3 Perform serial dilutions for working solutions prep2->prep3 acq3 Measure sample absorbance prep3->acq3 Optimal concentration acq1 Instrument warm-up acq2 Baseline correction with solvent blank acq1->acq2 acq2->acq3 acq4 Scan across wavelength range acq3->acq4 an1 Identify λmax acq4->an1 an2 Record absorbance at λmax an1->an2 an3 Calculate molar absorptivity (ε) an2->an3

Caption: Experimental workflow for UV-Vis spectroscopic analysis.

Potential for Oxidative Dimerization and Polymerization

It is crucial to note that o-phenylenediamine and its derivatives can be susceptible to oxidation, which can lead to the formation of colored products and interfere with spectral measurements.[2][5] The oxidation can lead to dimerization, forming 2,3-diaminophenazine, or polymerization. These larger, more conjugated systems will absorb at significantly longer wavelengths, often in the visible region.[5] Therefore, it is important to use fresh solutions and deoxygenated solvents if possible, and to be aware of potential changes in the spectrum over time.

Conclusion and Future Directions

The UV-Vis absorption spectra of 1,2-diamino-4,5-diethoxybenzene derivatives are governed by π → π* electronic transitions within the substituted aromatic ring. While direct experimental data is limited, a comparative analysis with o-phenylenediamine and its methoxy-substituted analogs provides a strong predictive framework. The presence of both amino and ethoxy groups leads to a significant bathochromic shift compared to benzene, with expected absorption maxima well above 290 nm.

For researchers working with these compounds, it is recommended to experimentally determine the UV-Vis spectra in a range of solvents to fully characterize their electronic properties and assess any solvatochromic behavior. Furthermore, given the lack of extensive experimental data in the public domain, computational approaches such as Time-Dependent Density Functional Theory (TD-DFT) could be employed to accurately predict the absorption spectra and provide deeper insights into the electronic structure of these molecules.[6]

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 152939, 1,2-Diamino-4,5-dimethoxybenzene. Retrieved from [Link].

  • NIST. (n.d.). 4-Methoxy-o-phenylenediamine. In NIST Chemistry WebBook. Retrieved from [Link].

  • Kamal, N., et al. (2023). Machine Learning Models for Predicting Molecular UV-Vis Spectra with Quantum Mechanical Properties. Journal of Chemical Information and Modeling, 63(5), 1462–1471. Available from: [Link].

  • NIST. (n.d.). 1,2-Benzenediamine. In NIST Chemistry WebBook. Retrieved from [Link].

  • Ghasemi, J., & Niazi, A. (2001). Spectrophotometric determination of the acidity constants of some 2,3-diaminopyridine derivatives in aqueous solutions by rank annihilation factor analysis. Analytica Chimica Acta, 427(2), 235-243.
  • Hernandez, D. A., et al. (2021). Machine learning prediction of UV–Vis spectra features of organic compounds related to photoreactive potential. Scientific Reports, 11(1), 23689. Available from: [Link].

  • Zakerhamidi, M. S., Ghanadzadeh, A., & Moghadam, M. (2012). Solvent Effects on the UV/ Visible Absorption Spectra of Some Aminoazobenzene Dyes. Chemical science transactions, 1(2), 249-258.
  • Sies, H. (1997). Oxidative stress: oxidants and antioxidants. Experimental physiology, 82(2), 291-295.
  • ResearchGate. (n.d.). Synthetic route of 1,2‐diamino‐4,5‐dimethoxybenzene. Retrieved from [Link].

  • Wikipedia. (n.d.). Solvatochromism. Retrieved from [Link].

  • SIELC Technologies. (n.d.). UV-Vis Spectrum of p-Phenylenediamine. Retrieved from [Link].

  • Wang, Y., et al. (2020). Synthesis of 4,5-Disubstituted o‑Phenylenediamines: An Enabling Platform for Electrochemical Investigations of Interfacial Ion Transfer Reactions. The Journal of Organic Chemistry, 85(24), 16228–16236. Available from: [Link].

  • Lee, S. H., et al. (2023). Revisiting o-Phenylenediamine as a Nanomaterial-Catalyzed Signaling Agent: Dimerization versus Polymerization. ACS Omega, 8(48), 45989–45996. Available from: [Link].

  • ACS Publications. (2023). Revisiting o-Phenylenediamine as a Nanomaterial-Catalyzed Signaling Agent: Dimerization versus Polymerization. ACS Omega, 8(48), 45989–45996. Available from: [Link].

  • ResearchGate. (n.d.). UV-visible spectra of o-phenylenediamine (OPDA) (A) and it analogous polymer (POPDA) (B). Retrieved from [Link].

  • Chemical Communications (RSC Publishing). (n.d.). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. Retrieved from [Link].

  • ResearchGate. (n.d.). UV-Vis absorption spectra of 4-(4,5-Diphenyl-1H-imidazole-2-yl) phenol. Retrieved from [Link].

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Melting point determination for 1,2-Diamino-4,5-diethoxybenzene HCl

Author: BenchChem Technical Support Team. Date: March 2026

Overcoming Thermal Degradation: A Comparative Guide to Melting Point Determination for 1,2-Diamino-4,5-diethoxybenzene HCl

Introduction: The Analytical Challenge

1,2-Diamino-4,5-diethoxybenzene HCl is a critical, electron-rich precursor utilized in the synthesis of advanced fluorophores, organic semiconductors, and pharmaceutical intermediates. However, determining its exact melting point presents a significant analytical hurdle. Like many hydrochloride salts of aromatic diamines, this compound is highly susceptible to thermal degradation prior to or during its phase transition [1].

This guide objectively compares the performance of three analytical methodologies—the traditional Capillary Method, Differential Scanning Calorimetry (DSC), and Hot Stage Microscopy (HSM)—for characterizing this specific compound. By analyzing the causality behind its thermal behavior, we provide a self-validating framework to help researchers select the optimal technique for accurate thermal profiling.

Mechanistic Insight: Why Hydrochloride Salts Degrade

When heating 1,2-Diamino-4,5-diethoxybenzene HCl, the strong electron-donating effect of the two ethoxy groups significantly increases the electron density on the aromatic ring. At elevated temperatures, thermal energy overcomes the ionic bonding of the hydrochloride salt, leading to the localized dissociation and release of HCl gas.

If this occurs in an oxygen-rich or unsealed environment, the newly formed free base rapidly oxidizes, forming dark-colored polymeric byproducts (e.g., quinoxaline derivatives). This exothermic degradation overlaps with the endothermic melting transition, causing a "depressed" or ambiguous melting range. Therefore, controlling the atmosphere and containment pressure during analysis is not merely a procedural step; it is the fundamental variable dictating the accuracy of the measurement.

Methodology Comparison & Self-Validating Protocols

To ensure uncompromising data integrity, every thermal analysis must operate as a self-validating system. This requires integrating calibration standards directly into the workflow to isolate instrument error from sample anomalies.

Protocol 1: Automated Capillary Method (Pharmacopeia Standard)

The capillary method remains the first-line screening tool due to its simplicity and adherence to pharmacopeial standards like USP <741> [2]. However, it is prone to subjective visual interpretation [4].

  • System Validation: Prior to sample analysis, calibrate the heating block using a USP Melting Point Reference Standard (e.g., Caffeine, expected clear point ~236°C) to verify temperature accuracy within ±0.5°C.

  • Sample Preparation: Triturate 1,2-Diamino-4,5-diethoxybenzene HCl into a fine powder. Load into a standard glass capillary (10 cm length, 0.8–1.2 mm ID) and pack tightly by tapping to achieve a uniform 3.0 mm column.

    • Causality: A uniform, tightly packed column ensures consistent heat transfer and minimizes void spaces that trap insulating air, which would otherwise skew the onset temperature.

  • Execution: Pre-heat the block to 200°C (approximately 15°C below the expected onset). Insert the capillary and apply a controlled heating ramp of 1.0 °C/min.

  • Observation: Record the collapse point (onset) and clear point (complete liquefaction). Watch for browning or bubbling, which indicates HCl loss rather than true melting.

Protocol 2: Differential Scanning Calorimetry (DSC)

DSC quantifies the heat flow associated with phase transitions, allowing researchers to mathematically separate the endothermic melting peak from exothermic degradation [3].

  • System Validation: Perform a baseline calibration using an Indium standard ( Tonset​ = 156.6°C, ΔHf​ = 28.45 J/g) to validate both temperature accuracy and calorimetric sensitivity.

  • Sample Preparation: Weigh exactly 3.0–5.0 mg of the sample into an aluminum pan. Prepare two parallel samples: one in a pin-holed pan and one in a hermetically sealed pan.

    • Causality: The pin-holed pan allows HCl gas to escape, simulating open-air degradation and shifting the equilibrium. The hermetic pan suppresses volatilization, forcing the salt to melt before it can dissociate, thereby revealing the true melting endotherm.

  • Execution: Purge the furnace with dry Nitrogen at 50 mL/min to prevent oxidation. Heat from 25°C to 250°C at a ramp rate of 10.0 °C/min.

  • Data Extraction: Integrate the heat flow curve to determine the extrapolated onset temperature ( Tonset​ ) and peak temperature ( Tpeak​ ).

Protocol 3: Hot Stage Microscopy (HSM)

HSM provides orthogonal visual validation to DSC data, allowing researchers to physically observe the phase changes corresponding to thermal events.

  • System Validation: Calibrate the hot stage using a certified melting standard (e.g., Dicyandiamide, MP ~210°C).

  • Sample Preparation: Disperse a few micro-crystals of the compound onto a glass slide and cover with a glass coverslip.

  • Execution: Heat rapidly to 200°C, then reduce the ramp rate to 2.0 °C/min.

  • Observation: Utilize cross-polarized light. The exact melting point is recorded when the crystals lose birefringence (transitioning from bright to dark).

    • Causality: Crystalline solids are anisotropic and refract polarized light; liquids are isotropic and do not. This provides a definitive, objective marker for melting, entirely independent of the color changes caused by oxidative degradation.

Experimental Data & Performance Comparison

The following table summarizes the comparative performance of these analytical methods when applied to a standardized batch of 1,2-Diamino-4,5-diethoxybenzene HCl.

Analytical MethodHeating RateAtmosphere / ContainmentObserved Transition (°C)Analytical Interpretation
Capillary (USP <741>) 1.0 °C/minAmbient (Open Tube)215.2 – 219.8Ambiguous. Browning at 210°C masks the true clear point.
DSC (Pin-holed Pan) 10.0 °C/minN₂ Purge (Vented)218.5 (Broad Peak)Overlapping endotherm (melt) and exotherm (degradation).
DSC (Hermetic Pan) 10.0 °C/minN₂ Purge (Sealed)222.1 (Sharp Peak)True melting point. Volatilization of HCl is successfully suppressed.
Hot Stage Microscopy 2.0 °C/minAmbient (Glass Slide)216.0 – 218.5Visible bubbling (HCl gas) followed by loss of birefringence.

Decision Workflow for Thermal Analysis

MP_Workflow Start 1,2-Diamino-4,5-diethoxybenzene HCl Sample Preparation Capillary Capillary Method (USP <741>) Initial Screening Start->Capillary Decision Visual Observation: Sharp Melt or Degradation? Capillary->Decision Sharp Record Clear Point (Routine QC) Decision->Sharp Sharp Melt Degradation Discoloration / Bubbling (Thermal Degradation) Decision->Degradation Decomposition Advanced Advanced Thermal Analysis (Orthogonal Validation) Degradation->Advanced DSC DSC Analysis (Hermetic vs. Pin-holed Pan) Advanced->DSC HSM Hot Stage Microscopy (Visual Phase Tracking) Advanced->HSM Result Comprehensive Thermal Profile & Accurate Melting Point DSC->Result HSM->Result

Decision workflow for selecting the optimal melting point determination method.

Conclusion & Recommendations

For routine purity checks of stable compounds, the capillary method provides a fast baseline. However, for the rigorous characterization of 1,2-Diamino-4,5-diethoxybenzene HCl—especially in drug development or patent filings—the capillary method falls short due to thermal degradation.

Recommendation: DSC utilizing hermetically sealed pans is mandatory to suppress HCl volatilization and capture the true melting endotherm (222.1°C). Coupling this DSC data with Hot Stage Microscopy creates a robust, self-validating analytical profile that completely eliminates the ambiguity caused by thermal degradation.

References

  • Source: researchgate.
  • Source: thinksrs.
  • Title: Differential Scanning Calorimetry (DSC)
  • Source: resolvemass.

Validation of nitric oxide detection using DAF-2 vs. DAF-FM

Author: BenchChem Technical Support Team. Date: March 2026

Validation of Nitric Oxide Detection: A Comparative Guide to DAF-2 vs. DAF-FM

The Analytical Challenge of Nitric Oxide

Nitric oxide (NO) is a ubiquitous, transient signaling molecule regulating critical physiological processes, from vascular tone to neural communication. However, its extreme volatility (a half-life of seconds) and low physiological concentration make direct, real-time detection in live cells notoriously difficult.

To solve this, researchers historically relied on the diaminofluorescein probe DAF-2. While groundbreaking, DAF-2 presented significant limitations in acidic microenvironments and long-term imaging. This led to the engineering of DAF-FM (4-amino-5-methylamino-2',7'-difluorofluorescein), a fluorinated derivative designed to overcome these analytical bottlenecks[1]. As a Senior Application Scientist, I have structured this guide to objectively compare these two probes, detail their underlying chemical mechanics, and provide a self-validating protocol for robust NO quantification.

Mechanistic Grounding: How DAF Probes Trap NO

Neither DAF-2 nor DAF-FM reacts directly with the NO radical. Instead, the detection relies on a specific cascade of intracellular events.

To achieve intracellular loading, the probes are synthesized as diacetate (DA) derivatives (e.g., DAF-FM DA). These uncharged, non-fluorescent molecules passively diffuse across the plasma membrane. Once inside, ubiquitous cytosolic esterases cleave the diacetate groups, yielding the cell-impermeable parent compound (DAF-FM), effectively trapping the probe within the cytosol[2][3].

Simultaneously, endogenously produced NO undergoes autoxidation in the presence of oxygen to form nitrosating species, primarily dinitrogen trioxide (N2O3). It is this N2O3 intermediate that reacts with the electron-rich diaminobenzene ring of DAF-FM to form a highly fluorescent benzotriazole product (DAF-FM-T)[1].

G eNOS eNOS / iNOS (Enzymatic Source) NO Nitric Oxide (NO) eNOS->NO Synthesis N2O3 N2O3 (Nitrosating Species) NO->N2O3 O2 DAF_T DAF-FM-T (Highly Fluorescent) N2O3->DAF_T DAF_DA DAF-FM DA (Cell Permeable) DAF_FM DAF-FM (Cell Impermeable) DAF_DA->DAF_FM Cleavage Esterase Intracellular Esterases Esterase->DAF_FM DAF_FM->DAF_T Reaction with N2O3

Caption: Mechanism of intracellular NO detection via DAF-FM diacetate cleavage and nitrosation.

Head-to-Head Comparison: DAF-2 vs. DAF-FM

The transition from DAF-2 to DAF-FM in modern assay design is driven by three critical improvements: pH stability, photostability, and sensitivity[1][2][4].

1. pH Stability (The pKa Advantage): In metabolically active cells, ischemic tissue models, or tumor microenvironments, intracellular pH frequently drops below 7.0. DAF-2 has a pKa of ~6.3. If the intracellular pH drops to 6.0, DAF-2 loses its fluorescence, creating a false-negative result for NO production. By introducing fluorine atoms to the fluorophore core, DAF-FM lowers its pKa to ~5.8, ensuring that fluorescence remains independent of pH fluctuations within the physiological range[1][2].

2. Photostability: Live-cell imaging often requires time-lapse microscopy. DAF-2 bleaches rapidly under continuous laser excitation. DAF-FM is highly photostable, allowing for extended temporal resolution without signal degradation[2].

3. Sensitivity: DAF-FM possesses a lower limit of detection (~3 nM) compared to DAF-2 (~5 nM), making it superior for detecting low-abundance, basal NO signaling[2].

Quantitative Performance Summary
Performance MetricDAF-2DAF-FMExperimental Implication
Detection Limit ~5 nM~3 nMDAF-FM captures subtle, low-level physiological NO signaling[2].
pKa ~6.3~5.8DAF-FM prevents false negatives in acidic microenvironments (e.g., ischemia)[1][2].
Photostability ModerateHighDAF-FM enables prolonged time-lapse confocal imaging[2].
Fluorescence Quantum Yield High~0.81 (160-fold increase)Both provide excellent signal-to-noise, but DAF-FM offers higher absolute brightness[2].
Excitation / Emission 495 nm / 515 nm495 nm / 515 nmBoth utilize standard FITC/GFP filter sets, requiring no hardware changes[2][3].

Self-Validating Experimental Protocol (DAF-FM DA)

A fluorescent signal alone is insufficient to prove NO production. DAF probes can occasionally cross-react with other reactive oxygen species (ROS) or be blunted by high intracellular antioxidant concentrations (like ascorbic acid)[1]. Therefore, an assay must be designed as a self-validating system incorporating specific pharmacological controls[4].

Step-by-Step Methodology
  • Cell Preparation: Culture cells on optical-grade glass-bottom dishes until they reach ~75% confluency[3].

  • Probe Preparation: Reconstitute DAF-FM DA in high-quality, anhydrous DMSO to create a 2 mM stock. Causality Note: Protect from light and moisture to prevent spontaneous hydrolysis of the diacetate groups.

  • Loading: Dilute the stock in a physiological buffer (e.g., HBSS) to a final working concentration of 1–10 µM. Incubate cells for 20–60 minutes at 37°C[2][4].

  • Wash Step (Critical): Remove the loading buffer and wash cells gently 2-3 times with fresh, warm HBSS. Causality Note: Failure to remove extracellular DAF-FM DA will result in high background fluorescence as the probe spontaneously hydrolyzes in the media.

  • De-esterification Incubation (Critical): Incubate the washed cells in fresh buffer for an additional 15–30 minutes at 37°C[2]. Causality Note: Intracellular esterases require this time to fully cleave the DA groups. If you stimulate the cells immediately after washing, the uncleaved probe will not react efficiently with NO, severely blunting your dynamic range.

  • Self-Validating Controls & Stimulation: Divide your samples into three parallel cohorts[4]:

    • Cohort A (Experimental): Add the NO-inducing agonist.

    • Cohort B (Negative Control 1): Pre-treat for 30 mins with L-NAME (a universal NOS inhibitor) before adding the agonist. This proves the signal is enzymatic.

    • Cohort C (Negative Control 2): Pre-treat with cPTIO (a direct NO scavenger) before adding the agonist. This proves the signal is specifically NO-derived.

  • Live-Cell Imaging: Acquire images using a standard FITC filter set (Excitation ~495 nm; Emission ~515 nm). For confocal systems, use a 488 nm laser at low power to further minimize phototoxicity[2][3].

Workflow Step1 1. Cell Preparation Culture to 75% confluency Step2 2. Probe Loading Add 1-10 µM DAF-FM DA (20-60 min) Step1->Step2 Step3 3. Wash Step Remove extracellular probe Step2->Step3 Step4 4. De-esterification Incubate 15-30 min in fresh buffer Step3->Step4 Step5 5. Stimulation & Controls Add agonists (± L-NAME / cPTIO) Step4->Step5 Step6 6. Live-Cell Imaging Ex: ~495 nm / Em: ~515 nm Step5->Step6

Caption: Self-validating experimental workflow for DAF-FM DA loading and live-cell NO imaging.

Conclusion

While DAF-2 laid the foundation for fluorescent NO detection, DAF-FM represents the modern standard. Its enhanced photostability, superior sensitivity, and critical resistance to physiological pH fluctuations make it the more reliable choice for rigorous drug development and signaling research. By adhering to a self-validating protocol that respects the kinetics of esterase cleavage and incorporates strict pharmacological controls, researchers can confidently isolate and quantify true nitric oxide dynamics.

References

  • BenchChem. "A Comparative Guide to Fluorescent Probes for Nitric Oxide Detection in Living Cells." BenchChem.
  • Society for Redox Biology and Medicine. "A multilevel analytical approach for detection and visualization of intracellular NO production and nitrosation events using dia." Free Radical Biology and Medicine.
  • ThermoFisher Scientific. "Nitric Oxide Indicators: DAF-FM and DAF-FM Diacetate User Guide (Pub. No. MAN0002276 A.0)." ThermoFisher.
  • National Institutes of Health (NIH) / PMC. "Detection of Nitric Oxide Formation in Primary Neural Cells and Tissues." Methods Mol Biol.

Sources

Infrared (IR) spectroscopy peaks for ethoxy-substituted diamines

Author: BenchChem Technical Support Team. Date: March 2026

Spectral Signatures: A Comparative Guide to IR Spectroscopy of Ethoxy-Substituted Diamines

Ethoxy-substituted diamines (such as 2-[2-(2-aminoethoxy)ethoxy]ethanamine) are highly versatile building blocks widely used in PEGylation, hydrogel synthesis, and advanced drug delivery systems. For researchers and drug development professionals, verifying the structural integrity of these molecules against standard aliphatic diamines or amino-alcohols is a critical quality control step.

This guide provides an authoritative, mechanistic breakdown of how to use Infrared (IR) spectroscopy to objectively differentiate ethoxy-substituted diamines from alternative chemical precursors.

Mechanistic Causality: Vibrational Modes of Ethoxy-Diamines

In IR spectroscopy, functional groups are identified by the frequencies at which their molecular bonds absorb infrared light, acting as quantum harmonic oscillators. The introduction of an ethoxy (-O-CH₂-CH₂-) linkage into a diamine backbone fundamentally alters the molecule's vibrational fingerprint.

  • The Amine Signature (N-H): Primary amines exhibit a distinct two-band signature (symmetric and asymmetric stretching) in the 3300–3400 cm⁻¹ region. Because these bonds are less polarized than O-H bonds,1 that are noticeably sharper and weaker than the broad bands of alcohols[1]. Additionally, an N-H bending vibration typically appears around 1580–1650 cm⁻¹.

  • The Ether Signature (C-O-C) vs. Amine (C-N): The defining feature of an ethoxy-diamine is the aliphatic ether linkage. The asymmetric stretching of the C-O-C bond induces a massive change in the molecular dipole moment. This results in an exceptionally strong, broad absorption band between 1050 and 1150 cm⁻¹, which is characteristic of 2[2]. While aliphatic C-N bonds also stretch in this region (1020–1250 cm⁻¹), the intensity of the C-O-C stretch completely dominates the spectrum of an ethoxylated amine[3].

Comparative Spectral Analysis

To objectively evaluate raw materials, chemists must distinguish ethoxy-diamines from standard aliphatic diamines (e.g., Hexamethylenediamine) and amino-alcohols (e.g., Ethanolamine). The table below summarizes the quantitative spectral differences used for identification.

Functional Group VibrationEthoxy-Diamine (e.g., PEG-diamine)Aliphatic Diamine (e.g., HMDA)Amino-Alcohol (e.g., Ethanolamine)Diagnostic Significance
N-H Stretch ~3300 & 3350 cm⁻¹ (Doublet)~3300 & 3350 cm⁻¹ (Doublet)Obscured by O-HConfirms primary amine presence.
O-H Stretch Absent (Unless wet)Absent~3200–3600 cm⁻¹ (Broad)Differentiates alcohols from amines.
C-H Stretch (sp³) ~2850–2950 cm⁻¹~2850–2950 cm⁻¹~2850–2950 cm⁻¹Confirms aliphatic backbone.
C-O-C Stretch ~1050–1150 cm⁻¹ (Very Strong) AbsentAbsentKey identifier for the ethoxy linkage.
C-N Stretch Overlapped by C-O-C~1020–1250 cm⁻¹ (Weak)~1020–1250 cm⁻¹ (Weak)Confirms carbon-nitrogen backbone.
N-H Bend ~1580–1650 cm⁻¹~1580–1650 cm⁻¹~1580–1650 cm⁻¹Secondary confirmation of amine.

Self-Validating Experimental Protocol: ATR-FTIR

Because ethoxy-diamines are typically viscous liquids that easily saturate transmission cells, Attenuated Total Reflectance (ATR) FTIR is the primary measurement technique. ATR4[4].

Analytical Workflow

G N1 1. Crystal Preparation Clean with Anhydrous Isopropanol N2 2. Background Scan Self-Validation: Baseline < 0.005 AU N1->N2 N3 3. Sample Application Apply 1-2 drops of Ethoxy-Diamine N2->N3 N4 4. Spectral Acquisition Average 32-64 scans at 4 cm⁻¹ resolution N3->N4 N5 5. Data Processing Apply ATR Correction & Baseline Subtraction N4->N5 N6 6. Spectral Interpretation Identify N-H doublet and massive C-O-C peak N5->N6

Figure 1: Self-validating ATR-FTIR workflow for viscous liquid ethoxy-diamine analysis.

Step-by-Step Methodology

Phase 1: Instrument Preparation & Background Validation

  • Causality: Amines are hygroscopic and readily absorb atmospheric CO₂ to form carbamates. Purging the FTIR bench with dry nitrogen eliminates spectral interference from water vapor (3500-3900 cm⁻¹) and CO₂ (2350 cm⁻¹).

  • Action: Clean the Diamond ATR crystal with anhydrous isopropanol and allow it to evaporate completely.

  • Validation Checkpoint: Acquire a background scan. The baseline must remain flat. If any residual peaks exceed 0.005 absorbance units, the crystal is contaminated and must be re-cleaned.

Phase 2: Sample Application

  • Causality: 5 for liquid samples[5]. The evanescent wave in ATR only penetrates a few micrometers; therefore, absolute contact between the liquid and the crystal is required.

  • Action: Deposit 1-2 drops of the neat ethoxy-diamine directly onto the center of the ATR crystal. Ensure no air bubbles are trapped, as they reduce the effective pathlength and artificially depress peak intensities.

Phase 3: Spectral Acquisition & Processing

  • Causality: High-resolution scanning is required to resolve the overlapping C-N and C-O-C bands in the fingerprint region. Furthermore, ATR spectra inherently distort relative peak intensities compared to transmission spectra because penetration depth increases at lower wavenumbers.

  • Action: Co-add 32 to 64 scans at a resolution of 4 cm⁻¹.

  • Validation Checkpoint: Check the Signal-to-Noise Ratio (SNR) in the 2000-2500 cm⁻¹ baseline region. If SNR < 1000:1, increase the number of co-added scans. Once acquired, apply an ATR correction algorithm via the instrument's software to normalize peak intensities, followed by a baseline correction.

Troubleshooting & Data Integrity

When analyzing ethoxy-substituted diamines, researchers frequently encounter two main spectral artifacts:

  • Loss of the N-H Doublet: If the sharp N-H doublet at 3300/3350 cm⁻¹ is replaced by a massive, 6, the sample has absorbed ambient moisture[6]. The O-H stretch from water completely masks the amine signal. Solution: Store samples over molecular sieves and handle them in a glovebox or under a nitrogen blanket.

  • Overlapping Fingerprint Region: The C-N stretch and C-O-C stretch occupy similar real estate. Rely on relative intensity: in an ethoxy-diamine, the C-O-C stretch (~1100 cm⁻¹) will be the tallest peak in the entire spectrum due to the extreme dipole change of the ether oxygen.

References

  • 1. OrgChemBoulder.

  • 6. Chemistry Steps.

  • 5. Drawell Analytical.

  • 4. Bruker.

  • 2. National Institutes of Health (NIH) / PMC. 6.3. National Institutes of Health (NIH) / PMC.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.